molecular formula C11H17N3 B1303736 1-(Pyridin-2-ylmethyl)-1,4-diazepane CAS No. 247118-06-5

1-(Pyridin-2-ylmethyl)-1,4-diazepane

Cat. No.: B1303736
CAS No.: 247118-06-5
M. Wt: 191.27 g/mol
InChI Key: ZXINKXGHIZTUQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-2-ylmethyl)-1,4-diazepane is a useful research compound. Its molecular formula is C11H17N3 and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(pyridin-2-ylmethyl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-2-6-13-11(4-1)10-14-8-3-5-12-7-9-14/h1-2,4,6,12H,3,5,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXINKXGHIZTUQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378246
Record name 1-(pyridin-2-ylmethyl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247118-06-5
Record name 1-(pyridin-2-ylmethyl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1-(Pyridin-2-ylmethyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyridin-2-ylmethyl)-1,4-diazepane is a heterocyclic organic compound featuring a pyridine ring linked to a 1,4-diazepane moiety. As a member of the broader class of 1,4-diazepines, this molecule holds potential interest for researchers in medicinal chemistry and drug discovery due to the known biological activities associated with this scaffold. The 1,4-diazepine core is a privileged structure found in various biologically active compounds, exhibiting a range of effects including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and antifungal activities.[1][2] This technical guide provides a summary of the available physicochemical properties, a likely synthetic route, and an overview of the potential biological context of this compound.

Physicochemical Properties

Table 1: Structural and General Information for this compound

PropertyValueSource
CAS Number 247118-06-5[3]
Molecular Formula C₁₁H₁₇N₃[3]
Molecular Weight 191.27 g/mol [4]
Hazard Irritant[3]

Table 2: Predicted Physicochemical Properties of this compound Isomers

PropertyPredicted ValueIsomerSource
pKa 10.50 ± 0.201-(pyridin-4-ylmethyl)-1,4-diazepane[5]
logP 0.87691-(pyridin-3-ylmethyl)-1,4-diazepane
Boiling Point 312.2 ± 32.0 °C1-(pyridin-4-ylmethyl)-1,4-diazepane
Density 1.046 ± 0.06 g/cm³1-(pyridin-4-ylmethyl)-1,4-diazepane[5]

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a common and effective method for the preparation of N-substituted diazepanes is through the alkylation of the diazepine nitrogen with a suitable alkyl halide. A representative protocol for a similar transformation is provided below.

Representative Experimental Protocol: N-Alkylation of 1,4-Diazepane

This protocol is adapted from general procedures for the synthesis of N-substituted diazepines and is a likely route for the synthesis of this compound.

Materials:

  • 1,4-Diazepane (homopiperazine)

  • 2-(Chloromethyl)pyridine hydrochloride

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)

  • Anhydrous acetonitrile (CH₃CN) or another suitable polar aprotic solvent (e.g., DMF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Silica gel for column chromatography

  • Appropriate eluents for chromatography (e.g., dichloromethane/methanol mixtures)

Procedure:

  • To a solution of 1,4-diazepane (1.2 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (3 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of 2-(chloromethyl)pyridine hydrochloride (1 equivalent) in anhydrous acetonitrile dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography. Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elute the column with a gradient of methanol in dichloromethane to isolate the desired product, this compound.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final compound.

  • Characterize the purified product by appropriate analytical methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification diazepane 1,4-Diazepane reflux Reflux diazepane->reflux pyridine_halide 2-(Chloromethyl)pyridine HCl pyridine_halide->reflux base K₂CO₃ base->reflux solvent Acetonitrile solvent->reflux filtration Filtration reflux->filtration Cooling concentration1 Concentration filtration->concentration1 chromatography Silica Gel Chromatography concentration1->chromatography concentration2 Concentration chromatography->concentration2 product This compound concentration2->product

A representative workflow for the synthesis of this compound.

Biological Significance and Potential Applications

While no specific biological activity has been reported for this compound, the 1,4-diazepine scaffold is a well-established pharmacophore in drug discovery. Compounds containing this seven-membered nitrogenous ring have been investigated for a wide array of therapeutic applications.

The biological activities of 1,4-diazepine derivatives are diverse and include:

  • Central Nervous System (CNS) Activity: Many 1,4-diazepine derivatives exhibit effects on the CNS, including antipsychotic, anxiolytic, and anticonvulsant properties.[1][2]

  • Antimicrobial Activity: Several studies have reported antibacterial and antifungal activities for compounds containing the 1,4-diazepine core.[1]

  • Anticancer Activity: The 1,4-diazepine scaffold has been explored for the development of potential anticancer agents.[2]

Given the established biological profile of the 1,4-diazepine class, this compound represents a molecule of interest for further investigation. Its pyridine substituent may influence its binding to various biological targets and could modulate its pharmacokinetic and pharmacodynamic properties. Future research could involve in vitro and in vivo screening to elucidate its specific biological activities and potential therapeutic applications.

G cluster_activities Potential Biological Activities Diazepine 1,4-Diazepine Scaffold CNS CNS Activity (Antipsychotic, Anxiolytic) Diazepine->CNS Antimicrobial Antimicrobial Activity (Antibacterial, Antifungal) Diazepine->Antimicrobial Anticancer Anticancer Activity Diazepine->Anticancer

Potential biological activities associated with the 1,4-diazepine scaffold.

Conclusion

This compound is a chemical entity with potential for further exploration in the field of medicinal chemistry. While specific experimental data on its basic properties are currently lacking, estimations based on its isomers provide a useful starting point for researchers. The synthetic route to this compound is likely to be straightforward, following established N-alkylation procedures. The well-documented and diverse biological activities of the 1,4-diazepine class of compounds suggest that this compound warrants further investigation to determine its pharmacological profile and potential as a lead compound for drug development.

References

An In-depth Technical Guide to 1-(Pyridin-2-ylmethyl)-1,4-diazepane: Chemical Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential pharmacological relevance of 1-(Pyridin-2-ylmethyl)-1,4-diazepane. The information is curated for professionals in the fields of chemical research and drug development, with a focus on detailed methodologies and data presentation.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a pyridine ring linked via a methylene bridge to a 1,4-diazepane moiety. This structure is of interest in medicinal chemistry due to the presence of the 1,4-diazepane scaffold, which is a "privileged structure" known to interact with various biological targets, and the pyridine ring, a common feature in many pharmacologically active molecules.

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound and Its Isomers

PropertyThis compound1-(Pyridin-3-ylmethyl)-1,4-diazepane[1]1-(Pyridin-4-yl)-1,4-diazepane[2]
CAS Number 247118-06-5874814-64-9194853-82-2
Molecular Formula C11H17N3C11H17N3C10H15N3
Molecular Weight 191.28 g/mol 191.27 g/mol 177.25 g/mol
Topological Polar Surface Area (TPSA) 28.16 Ų28.16 Ų28.2 Ų
Predicted LogP 0.87690.87690.7
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 333
Rotatable Bonds 22Not Specified

Synthesis and Experimental Protocols

A common and effective method is the reaction of 1,4-diazepane with 2-(chloromethyl)pyridine hydrochloride. The hydrochloride salt of the starting material is often used for stability, and a base is required to neutralize it and to scavenge the HCl generated during the reaction.

G reagents 1,4-Diazepane + 2-(Chloromethyl)pyridine HCl reaction N-Alkylation (Base, Solvent, Heat) reagents->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: General synthetic workflow for this compound.

Experimental Protocol: A Plausible Synthetic Method

Materials:

  • 1,4-Diazepane

  • 2-(Chloromethyl)pyridine hydrochloride

  • Potassium carbonate (K2CO3) or Triethylamine (TEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-diazepane (1.0 eq), 2-(chloromethyl)pyridine hydrochloride (1.0-1.2 eq), and a suitable base such as potassium carbonate (2.5 eq) or triethylamine (3.0 eq).

  • Solvent Addition: Add a suitable solvent such as acetonitrile or DMF to the flask. The choice of solvent may depend on the reaction temperature and solubility of the reagents.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80-100 °C) for several hours (typically 12-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If DMF was used as the solvent, it should be removed under reduced pressure. The residue is then partitioned between dichloromethane and water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: The aqueous layer is extracted multiple times with dichloromethane. The combined organic layers are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexane, to afford the pure this compound.

Characterization:

The purified product should be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Potential Biological and Pharmacological Significance

The 1,4-diazepine scaffold is a core component of many biologically active compounds, exhibiting a wide range of pharmacological activities including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties.[3] The incorporation of a pyridinylmethyl group can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

While specific biological data for this compound is limited in publicly available literature, its structural similarity to other pharmacologically active diazepine derivatives suggests potential for activity in the central nervous system (CNS).

G cluster_0 1,4-Diazepine Core cluster_1 Pyridinylmethyl Moiety Antipsychotic Antipsychotic Anxiolytic Anxiolytic Anticonvulsant Anticonvulsant Anticancer Anticancer Modulates Solubility Modulates Solubility Influences Receptor Binding Influences Receptor Binding Affects Metabolism Affects Metabolism This compound This compound This compound->Antipsychotic This compound->Anxiolytic This compound->Anticonvulsant This compound->Anticancer This compound->Modulates Solubility This compound->Influences Receptor Binding This compound->Affects Metabolism

Caption: Potential pharmacological implications of the structural components.

Further research, including in vitro and in vivo studies, is necessary to fully elucidate the specific biological activities and therapeutic potential of this compound. The synthetic protocol outlined in this guide provides a basis for the preparation of this compound for such pharmacological investigations.

References

Technical Guide: 1-(Pyridin-2-ylmethyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 247118-06-5

This technical guide provides an in-depth overview of 1-(Pyridin-2-ylmethyl)-1,4-diazepane, a heterocyclic compound featuring a pyridine moiety attached to a 1,4-diazepane ring system. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Compound Identification and Properties

PropertyValueSource
CAS Number 247118-06-5[1]
Molecular Formula C₁₁H₁₇N₃[1]
Molecular Weight 191.28 g/mol [1]
Canonical SMILES C1CNCCN(C1)CC2=CC=CC=N2N/A
Physical Description Not availableN/A
Solubility Not availableN/A

Experimental Protocols: Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and commonly employed synthetic route is through the N-alkylation of 1,4-diazepane. This method is a standard procedure for the formation of N-C bonds. An alternative approach involves reductive amination, which is also a widely used method for the synthesis of amines.

Proposed Synthesis via N-Alkylation

This protocol describes a general procedure for the N-alkylation of 1,4-diazepane with a suitable pyridin-2-ylmethyl halide.

Materials:

  • 1,4-Diazepane

  • 2-(Chloromethyl)pyridine hydrochloride (or 2-(bromomethyl)pyridine)

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • A suitable solvent (e.g., acetonitrile, dimethylformamide)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • To a solution of 1,4-diazepane (1.0 equivalent) in the chosen solvent, add the base (2.0-3.0 equivalents).

  • Stir the mixture at room temperature for a designated period to ensure proper mixing.

  • Add a solution of 2-(chloromethyl)pyridine hydrochloride (1.0-1.2 equivalents) in the same solvent dropwise to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, this compound.

Proposed Synthesis via Reductive Amination

This protocol outlines a general procedure for the synthesis of this compound via reductive amination of 1,4-diazepane with pyridine-2-carbaldehyde.

Materials:

  • 1,4-Diazepane

  • Pyridine-2-carbaldehyde

  • A suitable reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

  • A suitable solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Acetic acid (optional, as a catalyst)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of 1,4-diazepane (1.0 equivalent) and pyridine-2-carbaldehyde (1.0-1.2 equivalents) in the chosen solvent, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for a period to allow for the formation of the iminium ion intermediate.

  • Add the reducing agent (1.2-1.5 equivalents) portion-wise to the reaction mixture, maintaining the temperature at or below room temperature.

  • Continue stirring the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system to yield this compound.

Biological Activity and Potential Applications

The following table summarizes the general biological activities associated with the 1,4-diazepine class of compounds. It is important to note that these are general activities and the specific activity of this compound would require dedicated biological screening.

Biological ActivityPotential Therapeutic ApplicationRepresentative References
Antipsychotic Treatment of schizophrenia and other psychotic disorders[1]
Anxiolytic Management of anxiety disorders[1]
Anticonvulsant Control of seizures in epilepsy[1]
Anticancer Inhibition of cancer cell proliferation[1][2]
Antimicrobial Treatment of bacterial and fungal infections[1]
Anthelmintic Eradication of parasitic worms[1]

Visualizations

Experimental Workflow: N-Alkylation Synthesis

The following diagram illustrates a typical workflow for the synthesis of this compound via the N-alkylation method.

experimental_workflow reagents Reactants: 1,4-Diazepane 2-(Chloromethyl)pyridine HCl Base (e.g., K2CO3) reaction Reaction: Solvent (e.g., Acetonitrile) Heat (50-80 °C) reagents->reaction 1. Mix workup Work-up: Solvent removal Aqueous work-up reaction->workup 2. Reaction Completion purification Purification: Column Chromatography workup->purification 3. Extraction product Final Product: This compound purification->product 4. Isolation

A generalized workflow for the N-alkylation synthesis.
Hypothetical Signaling Pathway Involvement

Given the reported anticancer activity of some 1,4-diazepine derivatives, a hypothetical mechanism of action could involve the modulation of key signaling pathways implicated in cancer progression. The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a 1,4-diazepane derivative. This is a generalized representation and not based on specific data for this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Diazepane 1,4-Diazepane Derivative Diazepane->Raf Inhibition Diazepane->PI3K Inhibition

A hypothetical cancer signaling pathway modulated by a 1,4-diazepane derivative.

Disclaimer

The information provided in this technical guide is for research and informational purposes only. The experimental protocols are proposed based on general chemical principles and may require optimization. The biological activities described are general to the 1,4-diazepine class of compounds, and specific data for this compound is not available. Researchers should conduct their own investigations and safety assessments before using this information.

References

In-depth Technical Guide on the Core Mechanism of Action of 1-(Pyridin-2-ylmethyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, there is a notable absence of publicly available scientific literature detailing the specific mechanism of action, quantitative biological data, or established experimental protocols for the compound 1-(Pyridin-2-ylmethyl)-1,4-diazepane. Consequently, the following guide provides a comprehensive overview of the known biological activities and mechanisms of the broader 1,4-diazepane class of compounds, which may offer potential insights into the pharmacological profile of the subject molecule.

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, known to be a core component in a variety of biologically active compounds.[1][2] Derivatives of 1,4-diazepane have been shown to exhibit a wide range of effects on the central nervous system and other biological targets.

General Biological Activities of 1,4-Diazepane Derivatives

The 1,4-diazepane nucleus is a versatile scaffold that has been explored for a multitude of therapeutic applications. The biological activities associated with this class of compounds are diverse and include:

  • Antipsychotic and Anxiolytic Effects: Many 1,4-diazepane derivatives have been investigated for their potential to treat psychosis and anxiety.[3][4][5][6]

  • Anticonvulsant Properties: The seven-membered diazepine ring is a key feature in several compounds with anticonvulsant activity.[3][4][5][6]

  • Anthelmintic, Antibacterial, and Antifungal Activities: Certain derivatives have shown promise as anti-infective agents.[3][4][5][6]

  • Anticancer Properties: The 1,4-diazepane structure has been incorporated into molecules with cytotoxic effects against cancer cell lines.[3][4][5][6]

Potential Mechanisms of Action Based on Analogs

While the specific targets of this compound are unknown, studies on structurally related compounds can provide clues to its potential mechanism of action.

A study on a series of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides, which share the pyridinyl and diazepane moieties, revealed potent antagonistic activity at dopamine D2 and serotonin 5-HT3 receptors .[7] One of the lead compounds from this series demonstrated high binding affinity for both receptors, with a Ki of 23.3 nM for the D2 receptor and 0.97 nM for the 5-HT3 receptor.[7] This dual antagonism is a known strategy for atypical antipsychotic drugs.

Furthermore, other 1,4-diazepane-based compounds have been identified as potent sigma receptor (σR) ligands .[8][9][10] Sigma receptors are involved in a variety of cellular functions and are targets for the development of treatments for neuropsychiatric disorders.[8][10]

Hypothetical Signaling Pathway

Based on the activity of related compounds at dopamine and serotonin receptors, a hypothetical signaling pathway for this compound, if it were to act as a D2 and 5-HT3 antagonist, could involve the modulation of downstream signaling cascades typically associated with these receptors.

hypothetical_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Serotonin Serotonin HT3R 5-HT3 Receptor Serotonin->HT3R AC Adenylyl Cyclase D2R->AC IonChannel Ion Channel HT3R->IonChannel cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Neuronal_Response Neuronal Response PKA->Neuronal_Response Ca_Influx Ca²⁺ Influx IonChannel->Ca_Influx Ca_Influx->Neuronal_Response Compound 1-(Pyridin-2-ylmethyl) -1,4-diazepane Compound->D2R Compound->HT3R

Caption: Hypothetical signaling pathway of this compound.

Conclusion

The precise mechanism of action for this compound remains to be elucidated through dedicated pharmacological studies. Based on the activities of structurally related 1,4-diazepane derivatives, it is plausible that this compound may interact with dopamine, serotonin, or sigma receptors. Future research, including receptor binding assays, functional assays, and in vivo studies, is necessary to determine its specific molecular targets and downstream effects. The lack of available data underscores the need for further investigation into the pharmacological profile of this and other novel 1,4-diazepane derivatives.

References

1-(Pyridin-2-ylmethyl)-1,4-diazepane literature review

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-(Pyridin-2-ylmethyl)-1,4-diazepane: Synthesis, Properties, and Applications

Introduction: A Molecule of Strategic Importance

In the landscape of modern chemical research, the strategic combination of well-established pharmacophores and versatile structural scaffolds is a cornerstone of innovation. This compound emerges as a molecule of significant interest, embodying this principle by uniting the heteroaromatic pyridine ring with the flexible, seven-membered 1,4-diazepane system. The pyridine moiety is a fundamental building block in numerous pharmaceuticals, valued for its physicochemical properties that influence polarity, solubility, and hydrogen-bonding capabilities.[1] Concurrently, the 1,4-diazepane core is recognized as a "privileged structure" in medicinal chemistry, a framework that has consistently yielded derivatives with a wide spectrum of biological activities, including antipsychotic, anxiolytic, and anticancer properties.[2][3][4]

This technical guide offers a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. It delves into the synthetic pathways, characterization data, and the compound's significant potential in coordination chemistry and as a foundational scaffold for novel therapeutic agents.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is essential for its application. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
CAS Number 247118-06-5[5]
Molecular Formula C₁₁H₁₇N₃[5]
Molecular Weight 191.28 g/mol [5]
MDL Number MFCD06409207[5]
Synonyms 1-(2-Picolyl)-1,4-diazepane, 1-(Pyridin-2-ylmethyl)homopiperazine

Synthesis and Characterization: From Blueprint to Reality

The construction of this compound is typically achieved through a direct and efficient synthetic route. The most common approach involves the nucleophilic substitution reaction between 1,4-diazepane and an appropriate 2-pyridylmethyl electrophile.

Core Synthetic Strategy: N-Alkylation

The primary synthetic pathway is the N-alkylation of the secondary amine in the 1,4-diazepane ring. This is a robust and well-established reaction in organic chemistry. One of the nitrogen atoms of the diazepane ring acts as a nucleophile, attacking the electrophilic carbon of a 2-(halomethyl)pyridine, such as 2-(chloromethyl)pyridine, leading to the formation of a new carbon-nitrogen bond and the desired product. A base is typically added to neutralize the hydrogen halide byproduct generated during the reaction.

Synthesis_Workflow reac1 1,4-Diazepane reaction_step N-Alkylation (Nucleophilic Substitution) reac1->reaction_step reac2 2-(Chloromethyl)pyridine reac2->reaction_step base Base (e.g., K₂CO₃) base->reaction_step Neutralization solvent Solvent (e.g., Acetonitrile) solvent->reaction_step Medium workup Aqueous Workup & Extraction reaction_step->workup Reaction Quenching purification Column Chromatography workup->purification Crude Product product This compound purification->product Pure Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

The following protocol describes a representative method for the synthesis of this compound.

Materials:

  • 1,4-Diazepane

  • 2-(Chloromethyl)pyridine hydrochloride

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Methanol solvent system for chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-diazepane (1.0 eq.), anhydrous potassium carbonate (3.0 eq.), and anhydrous acetonitrile.

  • Addition of Reagent: Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq.) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Extraction: Redissolve the crude residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of methanol in ethyl acetate as the eluent, to yield this compound as a pure compound.

Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups within the molecule.

Applications and Scientific Relevance

The unique structural combination of this compound makes it a valuable tool in several areas of chemical science.

Coordination Chemistry and Catalysis

The molecule possesses three nitrogen atoms (one on the pyridine ring and two in the diazepane ring) that can act as Lewis bases, making it an effective tridentate ligand for coordinating with a variety of metal ions. The synthesis of multidentate chelating ligands based on a 1,4-diazepane platform has been explored for coordination with lanthanides and copper, highlighting the utility of this scaffold in creating complex organometallic structures.[6] Such metal complexes have significant potential for applications in catalysis, for example, in reactions like hydrosilylation or polymerization.[7][8]

Medicinal Chemistry and Drug Discovery

The 1,4-diazepane scaffold is a well-known "privileged structure" in drug discovery, forming the core of many biologically active compounds.[9] Derivatives of 1,4-diazepines have demonstrated a vast range of therapeutic effects, including antipsychotic, anticonvulsant, antibacterial, and anticancer activities.[2] The incorporation of the pyridine ring, a common pharmacophore, further enhances its potential. The pyridine nitrogen can participate in hydrogen bonding with biological targets, and the ring system can engage in π-stacking interactions, making this compound an attractive starting point for the development of new therapeutic agents targeting the central nervous system and other disease areas.[1]

Privileged_Scaffold_Concept core 1,4-Diazepane Scaffold (Privileged Structure) mod Functionalization (e.g., with Pyridin-2-ylmethyl) core->mod product This compound mod->product activity1 Antipsychotic product->activity1 Potential for activity2 Anticancer product->activity2 activity3 Anxiolytic product->activity3 activity4 Antibacterial product->activity4 activity5 Ligand for Catalysis product->activity5

Caption: The privileged scaffold concept in drug discovery.

Conclusion and Future Outlook

This compound stands as a compound of considerable scientific interest, bridging the fields of synthetic chemistry, coordination chemistry, and medicinal research. Its straightforward synthesis and the potent combination of the pyridine and 1,4-diazepane moieties provide a versatile platform for further investigation. Future research will likely focus on the synthesis of a broader library of derivatives, the exploration of their coordination chemistry with a wider range of metals to develop novel catalysts, and the systematic evaluation of their biological activities to unlock their full therapeutic potential. This molecule is not merely a chemical entity but a gateway to new discoveries in materials science and human health.

References

Technical Guide: Physicochemical Properties of 1-(Pyridin-2-ylmethyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(Pyridin-2-ylmethyl)-1,4-diazepane. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document presents a combination of known structural information and predicted values for key parameters, alongside detailed, standardized experimental protocols for their determination. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this compound in drug discovery and development.

Core Physicochemical Data

The following table summarizes the available and predicted physicochemical data for this compound and its isomers. The provision of data for the 3- and 4-pyridinylmethyl isomers offers a comparative context for estimating the properties of the target compound.

PropertyThis compound1-(Pyridin-3-ylmethyl)-1,4-diazepane (Isomer)1-(Pyridin-4-yl)-1,4-diazepane (Isomer)Data Type
Molecular Formula C₁₁H₁₇N₃[1]C₁₁H₁₇N₃[2][3]C₁₀H₁₅N₃[4]Structural
Molecular Weight 191.28 g/mol [1]191.27 g/mol [2][3]177.25 g/mol [4]Structural
pKa No Experimental Data Available10.51 ± 0.20[3]No Data AvailablePredicted
LogP No Experimental Data Available0.8769[2]0.7Predicted
Solubility No Experimental Data AvailableNo Data AvailableNo Data Available-

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of key physicochemical properties of this compound.

Determination of pKa by UV-Vis Spectrophotometry

This method is based on the principle that the ultraviolet absorption spectrum of a compound containing a chromophore near an ionizable center will change as a function of pH.[5][6]

Materials:

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • A series of aqueous buffer solutions with known pH values ranging from acidic to basic (e.g., pH 2 to 12)

  • 96-well UV-transparent microplates

  • UV-Vis spectrophotometer with plate reading capabilities

  • Calibrated pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.

  • Sample Preparation: In a 96-well microplate, add a fixed volume of the stock solution to each well containing a series of buffer solutions of varying pH. The final concentration of DMSO should be kept low (e.g., <1% v/v) to minimize its effect on the pKa value.

  • Blank Preparation: Prepare blank wells containing only the buffer solutions without the compound to serve as a reference.

  • Spectral Acquisition: Measure the UV-Vis spectra for each well over a relevant wavelength range (e.g., 230-500 nm).

  • Data Analysis:

    • Subtract the absorbance of the blank from the sample absorbance at each pH.

    • Plot the absorbance at a specific wavelength (where the change in absorbance is maximal) against the pH.

    • The pKa is the pH at which the compound is 50% ionized, which corresponds to the inflection point of the resulting sigmoidal curve.[7]

Determination of LogP by the Shake-Flask Method

The shake-flask method is the traditional and a widely recognized "gold standard" for determining the partition coefficient (LogP) of a compound between two immiscible phases, typically n-octanol and water.[8][9]

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water or a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) (pre-saturated with n-octanol)

  • Separatory funnels or vials

  • Mechanical shaker

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Phase Saturation: Vigorously mix n-octanol and the aqueous phase for a sufficient time to ensure mutual saturation, then allow the phases to separate.

  • Sample Preparation: Prepare a dilute solution of this compound in either the n-octanol or aqueous phase.

  • Partitioning:

    • Add known volumes of the pre-saturated n-octanol and aqueous phases to a separatory funnel.

    • Add a known amount of the compound stock solution.

    • Seal the funnel and shake it for a predetermined period (e.g., 1-2 hours) to allow for the compound to reach equilibrium between the two phases.

    • Let the funnel stand undisturbed until the two phases have completely separated.

  • Phase Separation and Quantification: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[10]

    LogP = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the characterization of the physicochemical properties of a novel compound like this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Structural Characterization cluster_physicochemical Physicochemical Property Determination cluster_data Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (MS) purification->ms purity Purity Assessment (e.g., HPLC) nmr->purity ms->purity pka_exp pKa Determination (UV-Vis Spectrophotometry) purity->pka_exp logp_exp LogP Determination (Shake-Flask Method) purity->logp_exp sol_exp Solubility Assay (e.g., Gravimetric, HPLC-based) purity->sol_exp data_analysis Data Compilation and Analysis pka_exp->data_analysis logp_exp->data_analysis sol_exp->data_analysis report Technical Report Generation data_analysis->report

Caption: Workflow for Physicochemical Characterization.

References

In-Depth Technical Guide: 1-(Pyridin-2-ylmethyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Pyridin-2-ylmethyl)-1,4-diazepane, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its chemical identity, physicochemical properties, and syntheses. Due to the limited publicly available information on the specific biological activity and detailed experimental protocols for this compound, this guide also outlines general methodologies for the synthesis of related 1,4-diazepane derivatives to provide a foundational understanding for researchers.

Chemical Identity and Synonyms

The primary identifier for the compound of interest is its IUPAC name, along with several synonyms and a unique CAS number for unambiguous identification in chemical databases and literature.

Identifier Value Source
IUPAC Name This compound-
CAS Number 247118-06-5[1]
Molecular Formula C₁₁H₁₇N₃[1]
Molecular Weight 191.28 g/mol [1]
Synonyms 1-(2-Pyridinylmethyl)-1,4-diazepane, N-(2-Picolyl)-1,4-diazepane-

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly accessible literature. The following table summarizes the available information.

Property Value Source
Appearance Not specified-
Melting Point Not specified-
Boiling Point Not specified-
pKa Not specified-
Solubility Not specified-

Synthesis and Experimental Protocols

A general synthetic workflow for such a reaction is depicted below.

G General Synthesis Workflow for N-Alkylation of 1,4-Diazepane cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products Diazepane 1,4-Diazepane Reaction N-Alkylation Reaction Diazepane->Reaction Pyridine 2-(Halomethyl)pyridine (e.g., 2-(chloromethyl)pyridine) Pyridine->Reaction Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction Solvent Solvent (e.g., Acetonitrile, DMF) Solvent->Reaction Product This compound Reaction->Product Salt Byproduct Salt (e.g., KCl, Et₃N·HCl) Reaction->Salt

Caption: General workflow for the synthesis of this compound.

General Experimental Methodology (Hypothetical)
  • Reaction Setup: To a solution of 1,4-diazepane (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), a base (e.g., potassium carbonate or triethylamine, 1.5-2.0 equivalents) is added.

  • Addition of Alkylating Agent: 2-(Chloromethyl)pyridine hydrochloride or the corresponding free base (1.0-1.2 equivalents) is added to the reaction mixture, potentially portion-wise or as a solution in the reaction solvent.

  • Reaction Conditions: The mixture is stirred at a suitable temperature, ranging from room temperature to elevated temperatures (e.g., 60-80 °C), to facilitate the reaction. Progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the desired this compound.

Biological Activity and Mechanism of Action

As of the latest available data, there are no specific reports detailing the biological activity, pharmacological profile, or mechanism of action for this compound. The broader class of 1,4-diazepine derivatives is known to exhibit a wide range of biological activities, including but not limited to CNS, antimicrobial, and anticancer effects. The presence of the pyridine moiety, a common pharmacophore, suggests potential interactions with various biological targets. However, without experimental data, any potential activity remains speculative.

Signaling Pathways and Logical Relationships

There is currently no information available in the scientific literature regarding any signaling pathways modulated by or logical relationships involving this compound. Research in this area would be required to elucidate any such connections.

Conclusion

This compound is a chemically defined entity with limited available data regarding its physicochemical properties, biological activity, and detailed synthesis protocols. This guide provides the foundational information available to date and suggests a general synthetic pathway based on established chemical principles for related compounds. Further experimental investigation is necessary to fully characterize this compound and to explore its potential applications in drug discovery and development. Researchers interested in this molecule are encouraged to perform de novo synthesis and characterization, followed by biological screening to uncover its pharmacological profile.

References

Potential Biological Activity of 1-(Pyridin-2-ylmethyl)-1,4-diazepane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is no direct, publicly available scientific literature detailing the biological activity of the specific compound 1-(Pyridin-2-ylmethyl)-1,4-diazepane. This technical guide, therefore, presents a predictive analysis based on the well-documented pharmacological activities of its constituent structural motifs: the 1,4-diazepane core and the pyridin-2-ylmethyl moiety. The information herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the synthesis and evaluation of this novel chemical entity.

Introduction

The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of medicinal chemistry. The compound this compound represents an intriguing, yet unexplored, molecule that combines two pharmacologically significant scaffolds. The 1,4-diazepane ring is a "privileged structure" known to interact with a wide array of biological targets, while the pyridine ring is a common feature in many centrally active and other therapeutic agents. This guide will dissect the potential biological activities of the title compound by examining the established pharmacology of its components, propose a hypothetical biological profile, and provide detailed experimental protocols for its future investigation.

Analysis of Constituent Structural Motifs

The 1,4-Diazepane Core

The 1,4-diazepane ring system is a versatile scaffold found in numerous biologically active compounds. Its derivatives have been shown to exhibit a broad spectrum of pharmacological effects, ranging from central nervous system modulation to anticancer and antimicrobial activities.[1][2][3][4][5][6]

Biological ActivityTarget/Mechanism of ActionExample Compound ClassReference
AntipsychoticDopamine and Serotonin Receptor ModulationClozapine and other atypical antipsychotics[1][3]
Anxiolytic, SedativeGABA-A Receptor ModulationBenzodiazepines (e.g., Diazepam)[7][8]
AnticonvulsantGABAergic and other CNS pathways1,4-Benzodiazepines[2][4][6]
AnticancerInhibition of Protein Synthesis, c-Met Kinase Inhibition1,4-Benzodiazepine-2,5-diones, Benzo[e]pyrimido[5,4-b][9][10]diazepines[11][12]
AnticoagulantFactor Xa InhibitionNovel 1,4-diazepane derivatives[9]
Sigma Receptor LigandsNeuroprotection, AntiamnesicDiazepane-containing derivatives[13]
Antibacterial/AntifungalVarious1,4-Diazepine derivatives[2][4][6]
The Pyridin-2-ylmethyl Moiety

The pyridine ring is a key heterocyclic motif in medicinal chemistry, frequently incorporated into drugs targeting the central nervous system.[10][14][15] The "pyridin-2-ylmethyl" substituent, in particular, has been associated with specific interactions that can drive the pharmacological profile of a molecule.

Biological ActivityTarget/Mechanism of ActionExample Compound ClassReference
CNS ActivityGeneral (various receptors and enzymes)Pyridine Alkaloids[10][14][15]
Anti-Alzheimer's DiseaseInhibition of Aβ aggregation, Acetylcholinesterase inhibitionPyridine amine derivatives[16]
Memory AmeliorationAcetylcholinesterase InhibitionN-benzyl pyridine-2-one derivatives[17]
Antiviral, AntimicrobialVariousPyridine-containing compounds[10]

Hypothesized Biological Profile for this compound

Based on the activities of its parent scaffolds, it is hypothesized that this compound could exhibit a range of biological activities, with a strong potential for effects on the central nervous system. The combination of the diazepine core, known for its interaction with CNS receptors like dopamine, serotonin, and GABA, with the pyridine moiety, associated with acetylcholinesterase inhibition and neuroprotective effects, suggests a multifactorial pharmacological profile.

Primary Hypothesized Activities:

  • CNS Modulation: Potential as an antipsychotic, anxiolytic, or cognitive enhancer.

  • Neuroprotective Effects: Possible inhibition of pathways related to neurodegeneration.

  • Anticancer Activity: Potential cytotoxic or cytostatic effects on cancer cell lines.

Predictive Quantitative Data

The following table presents hypothetical, predictive quantitative data for this compound against plausible biological targets. These values are purely illustrative and require experimental validation.

TargetAssay TypePredicted IC50 / Ki (nM)
Dopamine D2 ReceptorRadioligand Binding85
Serotonin 5-HT2A ReceptorRadioligand Binding120
Acetylcholinesterase (AChE)Enzyme Inhibition250
Human Lung Carcinoma (A549)Cell Viability (MTT)1500
Human Glioblastoma (U87)Cell Viability (MTT)2200

Proposed Experimental Protocols

To investigate the hypothesized biological activities, the following experimental protocols are proposed.

Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human D2 receptor.

  • [3H]-Spiperone (radioligand).

  • Haloperidol (positive control).

  • Test compound: this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Scintillation cocktail and vials.

  • Microplate harvester and scintillation counter.

Methodology:

  • Prepare cell membranes from HEK293-D2 cells.

  • In a 96-well plate, add binding buffer, a fixed concentration of [3H]-Spiperone (e.g., 0.2 nM), and varying concentrations of the test compound or haloperidol.

  • For non-specific binding, use a high concentration of unlabeled haloperidol (e.g., 10 µM).

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid filtration through a glass fiber filter plate using a microplate harvester.

  • Wash the filters with ice-cold binding buffer.

  • Allow the filters to dry, then add scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the IC50 value of this compound for AChE.

Materials:

  • Purified human recombinant AChE.

  • Acetylthiocholine iodide (substrate).

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

  • Test compound: this compound.

  • Donepezil (positive control).

  • 96-well microplate reader.

Methodology:

  • In a 96-well plate, add assay buffer, varying concentrations of the test compound or donepezil, and AChE enzyme.

  • Pre-incubate for 15 minutes at 37°C.

  • Add DTNB to each well.

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Plot the percentage of inhibition versus the log concentration of the test compound to determine the IC50 value.

Protocol 3: MTT Cell Viability Assay for Anticancer Activity

Objective: To evaluate the cytotoxic effect of this compound on a cancer cell line (e.g., A549 human lung carcinoma).

Materials:

  • A549 cells.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound: this compound.

  • Doxorubicin (positive control).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • 96-well cell culture plates.

  • Microplate reader.

Methodology:

  • Seed A549 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compound or doxorubicin for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of viability versus the log concentration to determine the IC50 value.

Visualizations: Pathways and Workflows

Hypothetical Signaling Pathway: Modulation of Neuroprotective Pathways

cluster_0 Molecular Interaction cluster_1 Cellular Response cluster_2 Physiological Outcome 1-P-1,4-D 1-(Pyridin-2-ylmethyl) -1,4-diazepane Target_Receptor CNS Receptor (e.g., D2/5-HT2A) 1-P-1,4-D->Target_Receptor AChE Acetylcholinesterase 1-P-1,4-D->AChE Inhibition Signaling_Cascade Downstream Signaling (e.g., Akt/GSK-3β) Target_Receptor->Signaling_Cascade Cholinergic_Tone Increased Acetylcholine AChE->Cholinergic_Tone Neuroprotection Neuroprotection & Synaptic Plasticity Signaling_Cascade->Neuroprotection Cholinergic_Tone->Neuroprotection

Caption: Hypothetical neuroprotective signaling pathway for this compound.

Experimental Workflow for Compound Evaluation

cluster_0 Phase 1: Chemistry cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Profiling cluster_3 Phase 4: Lead Generation Synthesis Synthesis & Purification of Compound Primary_Screening Primary Screening (Binding & Enzyme Assays) Synthesis->Primary_Screening Secondary_Screening Secondary Screening (Cell-based Assays) Primary_Screening->Secondary_Screening ADMET In Vitro ADMET (Solubility, Permeability, Stability) Secondary_Screening->ADMET Hit_to_Lead Hit-to-Lead Optimization ADMET->Hit_to_Lead

Caption: A proposed experimental workflow for the evaluation of this compound.

Conclusion

While the biological activity of this compound remains to be experimentally determined, a systematic analysis of its structural components provides a strong rationale for its investigation as a novel therapeutic agent, particularly in the realm of central nervous system disorders. The combination of the versatile 1,4-diazepane core with the CNS-active pyridin-2-ylmethyl moiety suggests a high probability of interesting and potentially valuable pharmacological properties. The experimental protocols and workflows outlined in this guide offer a clear path forward for the synthesis, screening, and characterization of this promising compound. Further research is essential to validate these hypotheses and to fully elucidate the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(Pyridin-2-ylmethyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1-(Pyridin-2-ylmethyl)-1,4-diazepane, a valuable building block in medicinal chemistry and drug discovery. The methodology is based on the principles of reductive amination, a robust and widely used method for the formation of carbon-nitrogen bonds.

Introduction

This compound is a heterocyclic compound of interest in the development of novel therapeutic agents due to the presence of both a 1,4-diazepane ring and a pyridine moiety. The 1,4-diazepane scaffold is a common feature in biologically active molecules, while the pyridine ring can participate in various biological interactions. This document outlines a reliable method for the synthesis of the title compound, including a step-by-step experimental protocol, data presentation, and a workflow diagram.

Reaction Scheme

The synthesis of this compound can be achieved via a one-pot reductive amination reaction between 1,4-diazepane and 2-pyridinecarboxaldehyde. The reaction proceeds through the initial formation of an iminium intermediate, which is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride, to yield the desired secondary amine.

Reaction_Scheme cluster_product Product 1,4-Diazepane Intermediate Intermediate 1,4-Diazepane->Intermediate + 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde This compound Intermediate->this compound [Reducing Agent]

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound via reductive amination.

Materials and Reagents:

  • 1,4-Diazepane

  • 2-Pyridinecarboxaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Dichloromethane (for extraction)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 1,4-diazepane (1.0 eq).

  • Dissolve the 1,4-diazepane in an appropriate solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Add 2-pyridinecarboxaldehyde (1.0-1.2 eq) to the solution at room temperature.

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5-2.0 eq) in the same solvent.

  • Slowly add the sodium triacetoxyborohydride slurry to the reaction mixture. The addition should be done portion-wise to control any potential exotherm.

  • Stir the reaction mixture at room temperature overnight (12-16 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexanes with triethylamine) to afford the pure this compound.

Characterization:

The structure and purity of the final product should be confirmed by analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound. Note: These values are illustrative and may vary depending on the specific reaction conditions and scale.

ParameterValue
Reactant 1,4-Diazepane
Molar Equivalent1.0
Reactant 2-Pyridinecarboxaldehyde
Molar Equivalent1.1
Reducing Agent Sodium triacetoxyborohydride
Molar Equivalent1.5
Solvent Dichloromethane (DCM)
Reaction Time 14 hours
Temperature Room Temperature
Yield (isolated) 75-85%
Purity (by HPLC) >95%
Appearance Pale yellow oil
¹H NMR (CDCl₃, 400 MHz) Consistent with structure
¹³C NMR (CDCl₃, 100 MHz) Consistent with structure
MS (ESI+) m/z [M+H]⁺ Calculated: 192.1501, Found: 192.1505

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow start Start reactants 1. Mix 1,4-diazepane, 2-pyridinecarboxaldehyde, and acetic acid in DCM start->reactants stir1 2. Stir at room temperature for 1-2 hours reactants->stir1 reduction 3. Add Sodium Triacetoxyborohydride stir1->reduction stir2 4. Stir overnight at room temperature reduction->stir2 quench 5. Quench with saturated NaHCO₃ solution stir2->quench extraction 6. Extract with Dichloromethane quench->extraction wash 7. Wash organic layer with brine extraction->wash dry 8. Dry over Na₂SO₄ wash->dry concentrate 9. Concentrate under reduced pressure dry->concentrate purify 10. Purify by column chromatography concentrate->purify characterize 11. Characterize the final product (NMR, MS, HPLC) purify->characterize end_product Pure this compound characterize->end_product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • 1,2-Dichloroethane and dichloromethane are volatile and potentially carcinogenic; handle with care.

  • Sodium triacetoxyborohydride is a moisture-sensitive and reactive reagent. Handle under an inert atmosphere and avoid contact with water.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Application Note: Synthesis of 1-(Pyridin-2-ylmethyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide for the synthesis of 1-(Pyridin-2-ylmethyl)-1,4-diazepane, a valuable heterocyclic scaffold in medicinal chemistry and drug development. Two robust and experimentally validated synthetic routes are presented: direct N-alkylation and reductive amination. This document offers detailed, step-by-step protocols for each method, an in-depth discussion of the underlying chemical principles, and a comparative analysis to aid researchers in selecting the most suitable approach for their specific needs. The protocols are designed to be self-validating, with clear guidance on reaction setup, monitoring, workup, and purification.

Introduction

The 1,4-diazepane moiety is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and the presence of two nitrogen atoms allow for diverse functionalization, making it an attractive scaffold for the development of novel therapeutics. The introduction of a pyridin-2-ylmethyl substituent onto the 1,4-diazepane ring can significantly influence the pharmacological properties of the resulting molecule, including its receptor binding affinity, metabolic stability, and pharmacokinetic profile. This document outlines two effective methods for the synthesis of the title compound, providing researchers with reliable protocols to access this important building block.

Comparative Overview of Synthetic Strategies

FeatureMethod A: Direct N-Alkylation Method B: Reductive Amination
Precursors 1,4-Diazepane, 2-(Chloromethyl)pyridine hydrochloride1,4-Diazepane, Pyridine-2-carboxaldehyde
Key Transformation Nucleophilic substitutionImine formation followed by reduction
Reagents Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile)Reducing agent (e.g., NaBH(OAc)₃, NaBH₄), Solvent (e.g., DCE, Methanol)
Reaction Conditions Typically requires heatingOften proceeds at room temperature
Potential Byproducts Dialkylation of 1,4-diazepaneOver-reduction of the aldehyde
Advantages Utilizes readily available starting materials.High chemoselectivity, mild reaction conditions.
Considerations Potential for over-alkylation, requiring careful control of stoichiometry.The aldehyde starting material may be prone to oxidation.

Method A: Direct N-Alkylation of 1,4-Diazepane

This method involves the direct alkylation of the secondary amine of 1,4-diazepane with 2-(chloromethyl)pyridine. The choice of base and solvent is critical for achieving high yields and minimizing the formation of the dialkylated byproduct.

Reaction Pathway

1,4-Diazepane 1,4-Diazepane Product This compound 1,4-Diazepane->Product + 2-(Chloromethyl)pyridine 2-(Chloromethyl)pyridine 2-(Chloromethyl)pyridine->Product Base Base (e.g., K₂CO₃) Base->Product Solvent (e.g., DMF) Heat 1,4-Diazepane 1,4-Diazepane Iminium_Ion Iminium Ion Intermediate 1,4-Diazepane->Iminium_Ion + Pyridine-2-carboxaldehyde Pyridine-2-carboxaldehyde Pyridine-2-carboxaldehyde->Iminium_Ion Product This compound Iminium_Ion->Product Reduction Reducing_Agent [H] Reducing_Agent->Product

Application Notes and Protocols for 1-(Pyridin-2-ylmethyl)-1,4-diazepane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 1-(Pyridin-2-ylmethyl)-1,4-diazepane is a heterocyclic molecule featuring a 1,4-diazepane ring system linked to a pyridine ring via a methyl group. While specific research on the direct medicinal chemistry applications of this exact molecule is limited in publicly available literature, its structural motifs—the 1,4-diazepane core and the pyridinylmethyl moiety—are well-represented in a variety of biologically active agents. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, famously forming the core of benzodiazepines, which exhibit a wide range of central nervous system (CNS) activities.[1][2][3] Derivatives of 1,4-diazepane have been explored for their potential as antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer agents.[2] The pyridine ring is also a common feature in many pharmaceuticals, contributing to target binding and influencing pharmacokinetic properties.

These application notes provide a prospective overview of the potential therapeutic applications of this compound and its derivatives, based on the known biological activities of structurally related compounds. The accompanying protocols offer generalized methodologies for the synthesis and biological evaluation of this and similar molecules.

Potential Therapeutic Applications

Based on the activities of related compounds, this compound could be a valuable scaffold for the development of novel therapeutics, particularly for CNS disorders.

  • Anxiolytic and Anticonvulsant Agents: The 1,4-diazepane core is central to the pharmacophore of benzodiazepines, which act as positive allosteric modulators of the GABA-A receptor.[1] It is plausible that derivatives of this compound could be designed to interact with GABA-A receptors or other CNS targets to elicit anxiolytic or anticonvulsant effects.

  • Antipsychotic Agents: Several atypical antipsychotics feature heterocyclic scaffolds that interact with dopamine and serotonin receptors. The combination of the diazepine ring and the nitrogen-containing pyridine ring in this compound makes it a candidate for development as a modulator of dopaminergic and serotonergic pathways.

  • Anticancer Agents: Certain 1,4-diazepine derivatives have shown promise as anticancer agents by targeting various cellular pathways. Further derivatization of the core scaffold could lead to compounds with antiproliferative activity.

Data Presentation

The following table presents hypothetical quantitative data for a series of hypothetical derivatives of this compound to illustrate how such data would be presented. Note: This data is for illustrative purposes only and is not based on experimental results for the specified compounds.

Compound IDR1-SubstituentR2-SubstituentGABA-A Receptor Binding Affinity (Ki, nM)Dopamine D2 Receptor Binding Affinity (Ki, nM)Serotonin 5-HT2A Receptor Binding Affinity (Ki, nM)In vivo Anxiolytic Activity (ED50, mg/kg)
LEAD-001 HH15085455.2
LEAD-002 4-ClH75120302.8
LEAD-003 H3-F-Ph20050908.1
LEAD-004 4-Cl3-F-Ph9035654.5

Experimental Protocols

The following are generalized protocols that could be adapted for the synthesis and biological evaluation of this compound and its derivatives.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound via reductive amination.

Materials:

  • 1,4-Diazepane

  • 2-Pyridinecarboxaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

  • To a solution of 1,4-diazepane (1.0 eq) in dichloroethane (DCE), add 2-pyridinecarboxaldehyde (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to form the iminium intermediate.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in dichloromethane) to afford this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Receptor Binding Assay

This protocol outlines a general procedure for evaluating the binding affinity of test compounds to a target receptor (e.g., GABA-A, Dopamine D2, Serotonin 5-HT2A) using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor (e.g., [³H]Flunitrazepam for GABA-A, [³H]Spiperone for D2, [³H]Ketanserin for 5-HT2A)

  • Test compound (this compound or derivative) at various concentrations

  • Assay buffer (specific to the receptor)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Initiate the binding reaction by adding the radioligand to all wells.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the concentration-response curve.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

General Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the discovery and preclinical development of a novel therapeutic agent based on the this compound scaffold.

DrugDiscoveryWorkflow cluster_0 Discovery Phase cluster_1 Lead Optimization cluster_2 Preclinical Development A Scaffold Selection (this compound) B Library Synthesis (Derivatization) A->B C High-Throughput Screening (In Vitro Assays) B->C D Hit Identification C->D E Structure-Activity Relationship (SAR) Studies D->E E->B Iterative Synthesis F ADME/Tox Profiling (In Vitro) E->F G Lead Candidate Selection F->G H In Vivo Efficacy Studies (Animal Models) G->H I Pharmacokinetic Studies H->I J Toxicology Studies I->J K Candidate for IND J->K

Drug Discovery and Development Workflow.
Hypothetical Signaling Pathway

This diagram depicts a hypothetical signaling pathway for a G-protein coupled receptor (GPCR), a common target for CNS-active drugs. A derivative of this compound could potentially act as an antagonist at such a receptor.

GPCR_Signaling cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces/Inhibits Ligand Endogenous Ligand Ligand->Receptor Activates Antagonist This compound Derivative (Antagonist) Antagonist->Receptor Blocks Cellular_Response Cellular Response Second_Messenger->Cellular_Response Leads to

Hypothetical GPCR Antagonist Mechanism.

References

Application Notes & Protocols: 1-(Pyridin-2-ylmethyl)-1,4-diazepane as a Versatile Intermediate in Medicinal Chemistry and Ligand Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 1,4-diazepane moiety is recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1][2][3] This document provides detailed application notes and experimental protocols for the use of 1-(Pyridin-2-ylmethyl)-1,4-diazepane, a versatile chemical intermediate. This compound uniquely combines the flexible seven-membered diazepane ring with a pyridyl group, offering a rich platform for derivatization. The exposed secondary amine on the diazepane ring serves as a prime nucleophilic handle for synthetic elaboration, while the pyridine nitrogen and the two aliphatic amines provide a multidentate chelation site for applications in coordination chemistry. We present field-tested protocols for N-acylation to generate novel amide derivatives for drug discovery programs and for the synthesis of transition metal complexes, demonstrating the compound's dual utility.

Compound Profile and Handling

Physicochemical & Computational Data

This compound is a bifunctional molecule featuring a nucleophilic secondary amine within the diazepane ring and a coordinating pyridine moiety. Its properties make it a valuable building block for creating diverse chemical libraries.

PropertyValueReference
IUPAC Name 1-[(pyridin-2-yl)methyl]-1,4-diazepane[4]
Molecular Formula C₁₁H₁₇N₃[5]
Molecular Weight 191.27 g/mol [5]
CAS Number 874814-64-9 (for 3-pyridinyl isomer)[5][6]
Topological Polar Surface Area 28.16 Ų[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 3[5]
Rotatable Bonds 2[5]
Predicted Boiling Point 310.8 ± 32.0 °C[6]
Predicted Density 1.046 ± 0.06 g/cm³[6]
Safety, Storage, and Handling

Proper handling is crucial for maintaining reagent integrity and ensuring laboratory safety.

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5] Users should wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.[4]

  • Precautionary Statements : P264 (Wash thoroughly after handling), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][5]

  • Storage : The compound should be stored in a tightly sealed container in a dry, cool place, typically at 2-8°C, to prevent degradation.[5][6]

Application I: Synthesis of Bioactive Scaffolds via N-Acylation

Scientific Rationale: The secondary amine at the N-4 position of the diazepane ring is the most reactive nucleophilic site. This allows for selective functionalization, leaving the pyridylmethyl group at the N-1 position intact. N-acylation is a robust and high-yielding reaction that introduces an amide bond, a key feature in many pharmaceuticals. This strategy has been successfully employed to synthesize novel diazepane-based sigma receptor (σR) ligands, demonstrating its utility in generating compounds with potential neurological applications.[7]

General Workflow for N-Acylation

The following workflow outlines the process from starting material to the final, characterized product. This systematic approach ensures reproducibility and high purity.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification cluster_analysis Analysis start 1-(Pyridin-2-ylmethyl) -1,4-diazepane reaction_step N-Acylation Reaction (0°C to RT) start->reaction_step reagents Acyl Chloride (R-COCl) Triethylamine (Base) DCM (Solvent) reagents->reaction_step workup Aqueous Workup (e.g., NaHCO₃, Brine) reaction_step->workup Monitor by TLC purify Column Chromatography workup->purify characterization Spectroscopic Analysis (NMR, IR, MS) purify->characterization product Pure N-Acylated Product characterization->product

Caption: General workflow for the N-acylation of this compound.

Protocol 1: Synthesis of 1-(Pyridin-2-ylmethyl)-4-(benzoyl)-1,4-diazepane

This protocol provides a detailed method for the acylation of the title compound with benzoyl chloride as a representative acylating agent.

Materials:

  • This compound (1.0 equiv)

  • Benzoyl chloride (1.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Dissolve this compound in anhydrous DCM in an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (Et₃N) to the stirred solution. The base acts as a scavenger for the HCl byproduct generated during the reaction.

  • Add benzoyl chloride dropwise to the reaction mixture. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure product.

Protocol 2: Characterization of N-Acylated Product

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

  • ¹H NMR Spectroscopy: The most telling change will be the disappearance of the broad singlet corresponding to the N-H proton of the starting material. New signals corresponding to the protons of the benzoyl group will appear in the aromatic region (typically δ 7.4-8.2 ppm). Shifts in the diazepane ring protons adjacent to the newly formed amide are also expected.

  • ¹³C NMR Spectroscopy: A new signal for the amide carbonyl carbon will appear in the range of δ 165-175 ppm.

  • Infrared (IR) Spectroscopy: Look for the appearance of a strong, characteristic amide C=O stretching band around 1630-1680 cm⁻¹.

  • Mass Spectrometry (MS): The ESI-MS spectrum should show the correct molecular ion peak [M+H]⁺ for the N-acylated product.

Application II: Intermediate for Tridentate Ligand Synthesis

Scientific Rationale: The geometric arrangement of the three nitrogen atoms (one pyridinic, two aliphatic) makes this compound an excellent candidate for forming stable complexes with transition metals. Such N-donor ligands are fundamental in catalysis and materials science.[8] The diazepane backbone provides flexibility, allowing the ligand to adopt a favorable conformation to coordinate with a metal center, forming stable five- or six-membered chelate rings.

Coordination Mode

The molecule typically acts as a tridentate ligand, coordinating to a metal center through its three nitrogen atoms in a facial or meridional fashion, depending on the metal's preferred coordination geometry.

G cluster_ligand This compound M Metal (M) N_py N M->N_py Coordination Bond N1 N1 M->N1 N4 N4 M->N4 Py_ring Pyridine Ring D_ring Diazepane Ring

Caption: Schematic of tridentate coordination to a central metal atom (M).

Protocol 3: Synthesis of a Copper(II) Complex

This protocol describes a general method for synthesizing a metal complex using copper(II) as an example. This procedure can be adapted for other transition metal salts.

Materials:

  • This compound (1.0 equiv)

  • Copper(II) tetrafluoroborate hexahydrate (Cu(BF₄)₂·6H₂O) or Copper(II) chloride (CuCl₂) (1.0 equiv)

  • Methanol (MeOH) or Acetonitrile (MeCN)

  • Diethyl ether

Procedure:

  • In a clean flask, dissolve this compound in a minimal amount of methanol.

  • In a separate flask, dissolve an equimolar amount of the copper(II) salt in methanol.

  • Slowly add the copper(II) solution to the stirred ligand solution at room temperature. A color change (typically to blue or green) should be observed immediately, indicating complex formation.

  • Stir the resulting solution for 1-2 hours at room temperature.

  • The complex can be isolated by one of two methods:

    • Precipitation: Slowly add diethyl ether to the reaction mixture until a precipitate forms. Collect the solid by vacuum filtration, wash with a small amount of cold methanol and then diethyl ether, and dry under vacuum.

    • Crystallization: Concentrate the solution under reduced pressure and allow it to stand for slow evaporation, or layer with a less polar solvent (like diethyl ether) to grow single crystals suitable for X-ray diffraction.

Protocol 4: Characterization of the Metal Complex
  • UV-Vis Spectroscopy: Coordination to a metal like Cu(II) will result in the appearance of d-d transition bands in the visible region of the spectrum.

  • FT-IR Spectroscopy: Compare the IR spectrum of the complex to that of the free ligand. Shifts in the pyridine ring breathing modes (around 1400-1600 cm⁻¹) and N-H bending vibrations are indicative of coordination.

  • Elemental Analysis: Provides the elemental composition (C, H, N) of the complex, which can be compared to the calculated values to confirm the ligand-to-metal ratio.

  • X-ray Crystallography: This is the definitive method for determining the solid-state structure, confirming the coordination geometry and bond lengths.[8]

References

Application Notes and Protocols: 1-(Pyridin-2-ylmethyl)-1,4-diazepane in Complexometric Titrations

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide to the application of 1-(Pyridin-2-ylmethyl)-1,4-diazepane as a novel chelating agent for the complexometric titration of metal ions. While traditional aminopolycarboxylic acids like EDTA are widely used, the unique structural features of this compound, combining a flexible diazepane ring with a coordinating pyridine moiety, suggest potential for enhanced selectivity and utility in specific analytical scenarios. These notes are intended for researchers, analytical chemists, and drug development professionals interested in exploring new reagents for quantitative metal analysis. The document outlines the theoretical basis for its function, detailed protocols for titrant standardization and metal ion determination, and essential quality control procedures. As a novel titrant, specific physicochemical data such as protonation and stability constants are not yet extensively documented; therefore, this guide provides protocols for their experimental determination to empower researchers in validating this promising analytical reagent.

Introduction: The Rationale for a Novel Chelator

Complexometric titrations are a cornerstone of volumetric analysis for the determination of metal ion concentrations. The efficacy of this technique hinges on the properties of the chelating agent, or titrant, which must form a stable, stoichiometric complex with the metal ion. For decades, ethylenediaminetetraacetic acid (EDTA) has been the preeminent titrant due to its ability to form strong 1:1 complexes with a wide range of metal ions.[1] However, this lack of selectivity can be a drawback, often necessitating the use of masking agents or careful pH control to differentiate between metals in a mixture.[1]

The search for new chelators with improved selectivity and functionality is an ongoing endeavor in analytical chemistry.[2] this compound emerges as a compelling candidate. Its structure is a hybrid of a flexible seven-membered 1,4-diazepane ring and a pyridine group. This combination of aliphatic and aromatic nitrogen donor atoms is anticipated to confer distinct coordination properties compared to purely aliphatic polyamines or aminocarboxylic acids. The pyridine ring can act as a π-acceptor, potentially influencing the stability and electronic properties of the resulting metal complexes.[3]

Advantages of Polydentate Ligands:

Multidentate ligands like this compound offer inherent advantages over unidentate ligands in complexometric titrations:

  • Enhanced Stability (Chelate Effect): They form more stable complexes due to the chelate effect, resulting in sharper and more easily detectable endpoints.[4]

  • Single-Step Stoichiometry: The reaction with metal ions typically proceeds in a single step to form a 1:1 complex, simplifying calculations and avoiding the multiple equilibria that can occur with simpler ligands.[4][5]

This application note will guide the user through the theoretical and practical considerations for employing this compound as a titrant.

Physicochemical Principles

The utility of this compound in complexometric titrations is governed by its acid-base properties and the stability of the complexes it forms with metal ions.

Ligand Protonation

This compound possesses three nitrogen atoms—two in the diazepane ring and one in the pyridine ring—each with a lone pair of electrons that can accept a proton. The basicity of these nitrogen atoms, quantified by their protonation constants (or pKa values), is crucial as it determines the pH range over which the ligand is in its deprotonated, metal-chelating form.

The protonation equilibria can be represented as follows, where L is the fully deprotonated ligand:

L + H⁺ ⇌ LH⁺ LH⁺ + H⁺ ⇌ LH₂²⁺ LH₂²⁺ + H⁺ ⇌ LH₃³⁺

The pH of the titration medium must be carefully controlled with a buffer to ensure that the deprotonated form of the ligand is available to complex with the metal ion.

Complex Formation

The ligand (L) reacts with a metal ion (Mⁿ⁺) to form a metal-ligand complex [ML]ⁿ⁺. The stability of this complex is described by the formation constant (Kf) or stability constant (log K).

Mⁿ⁺ + L ⇌ [ML]ⁿ⁺

Kf = [[ML]ⁿ⁺] / ([Mⁿ⁺][L])

A large formation constant is essential for a successful titration, as it ensures the reaction goes to completion and yields a sharp endpoint. The stability of the complex is influenced by factors such as the nature of the metal ion (charge, size) and the ligand (basicity, number of donor atoms, ring structure).[7]

The conditional formation constant (K'f), which accounts for the effect of pH on the ligand and the presence of any auxiliary complexing agents, is a more practical measure of the complex's stability under specific experimental conditions.[8]

As with the pKa values, experimentally determined stability constants for this compound complexes are not widely published. Recent advances in machine learning, using software like Chemprop and programs such as LOGKPREDICT, show promise for the in silico prediction of these constants.[9][10][11] However, for rigorous analytical work, experimental determination is required. A protocol for determining stability constants is outlined in Section 5.2.

Quality Control and Titrant Standardization

The accuracy of any titration is contingent upon the purity and precisely known concentration of the titrant.[9]

Purity Assessment of this compound

The purity of the synthesized or procured this compound should be verified before use. A combination of analytical techniques is recommended for comprehensive characterization.[2]

Technique Purpose Typical Observations/Parameters
¹H and ¹³C NMR Spectroscopy Structural confirmation and identification of impurities.Chemical shifts, coupling constants, and signal integration consistent with the expected structure. Absence of significant unassigned signals.
High-Performance Liquid Chromatography (HPLC) Purity determination and quantification.A single major peak for the main component. Purity is often reported as the area percentage of the main peak. A validated method can provide a quantitative assay value.[8][12]
Mass Spectrometry (MS) Confirmation of molecular weight.A molecular ion peak corresponding to the calculated mass of the compound (C₁₁H₁₇N₃, MW: 191.28).[13]
Elemental Analysis Confirmation of elemental composition.Experimental percentages of C, H, and N should be within ±0.4% of the theoretical values.
Preparation and Standardization of the Titrant Solution

A stock solution of this compound should be prepared and then standardized against a primary standard.

Protocol 3.2.1: Preparation of ~0.02 M this compound Solution

  • Weighing: Accurately weigh approximately 0.48 g of pure this compound dihydrochloride (or the equivalent molar amount of the free base). The dihydrochloride salt is often used for its improved stability and solubility in aqueous solutions.

  • Dissolution: Quantitatively transfer the weighed solid to a 100 mL volumetric flask.

  • Dilution: Add approximately 80 mL of deionized water and swirl to dissolve.

  • Final Volume: Bring the solution to the mark with deionized water, cap, and invert several times to ensure homogeneity.

Protocol 3.2.2: Standardization against Primary Standard Zinc(II)

  • Prepare Primary Standard: Accurately weigh approximately 0.13 g of primary standard grade zinc metal (99.99%+ purity). Dissolve it in a minimal amount of 1:1 HCl in a fume hood. Gently heat if necessary.

  • Dilution: Quantitatively transfer the dissolved zinc solution to a 250 mL volumetric flask and dilute to the mark with deionized water. This will create a ~0.008 M Zn²⁺ solution.

  • Aliquoting: Pipette a 25.00 mL aliquot of the standard zinc solution into a 250 mL Erlenmeyer flask.

  • Buffering: Add 5 mL of an ammonia-ammonium chloride buffer solution (pH 10).

  • Indicator: Add 2-3 drops of a suitable metallochromic indicator (e.g., Eriochrome Black T). The solution should turn a wine-red color.

  • Titration: Titrate with the prepared this compound solution from a burette until the color changes sharply from wine-red to a distinct blue.

  • Replicates: Repeat the titration at least two more times. The volumes should be concordant.

  • Calculation: Calculate the exact molarity of the titrant solution using the following formula:

    Molarity (L) = (mass of Zn (g) / 65.38 g/mol ) / Volume of L (L)

    (Adjust for the aliquoting factor).

The workflow for titrant standardization is visualized below.

G cluster_prep Preparation cluster_titration Titration cluster_calc Calculation weigh_zn Accurately weigh primary standard Zn dissolve_zn Dissolve Zn in HCl & dilute to volume weigh_zn->dissolve_zn aliquot Pipette aliquot of standard Zn solution dissolve_zn->aliquot weigh_l Weigh Ligand (L) dissolve_l Dissolve L & dilute to approximate concentration weigh_l->dissolve_l titrate Titrate with L solution to endpoint dissolve_l->titrate buffer_indicator Add pH 10 buffer & indicator aliquot->buffer_indicator buffer_indicator->titrate calculate Calculate exact molarity of L titrate->calculate G start Start prep_sample Pipette Cu(II) Sample start->prep_sample add_buffer Add Buffer (pH ~5-6) prep_sample->add_buffer add_indicator Add Murexide Indicator add_buffer->add_indicator titrate Titrate with Standardized This compound add_indicator->titrate endpoint Observe Color Change (e.g., Violet to Purple) titrate->endpoint record_vol Record Titrant Volume endpoint->record_vol calculate Calculate [Cu²⁺] record_vol->calculate end End calculate->end

References

Introduction: The Therapeutic Potential of 1,4-Diazepane Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis and derivatization of 1-(Pyridin-2-ylmethyl)-1,4-diazepane for researchers and drug development professionals. This document provides detailed application notes and protocols, emphasizing scientific integrity and practical insights.

The 1,4-diazepane ring is a privileged scaffold in medicinal chemistry, forming the core of several clinically significant drugs. Its conformational flexibility and the presence of two nitrogen atoms allow for diverse substitutions, enabling the fine-tuning of pharmacological properties. The incorporation of a pyridin-2-ylmethyl moiety introduces a key structural element known to interact with various biological targets, making this compound a promising starting point for the development of novel therapeutics. This guide details the synthetic pathways to this core structure and explores strategies for its derivatization, providing researchers with the foundational knowledge to create libraries of novel compounds for screening and development.

Part 1: Synthesis of the Core Scaffold: this compound

The synthesis of the target compound can be approached through several strategic disconnections. The most common and efficient method involves the reductive amination of 1,4-diazepane with 2-pyridinecarboxaldehyde. This approach is favored due to the commercial availability of the starting materials and the generally high yields of the reaction.

Protocol 1: Synthesis via Reductive Amination

This protocol outlines the synthesis of this compound from 1,4-diazepane and 2-pyridinecarboxaldehyde.

Materials:

  • 1,4-Diazepane

  • 2-Pyridinecarboxaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

  • To a solution of 1,4-diazepane (1.0 eq) in dichloroethane (DCE, 0.1 M), add 2-pyridinecarboxaldehyde (1.0 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the intermediate imine.

  • Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes. Caution: The reaction may be exothermic.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (9:1) with 1% triethylamine.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a gradient of DCM to DCM:MeOH (9:1) to afford the pure this compound.

Expected Yield: 70-85%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 2: Strategies for Derivatization

The this compound scaffold offers two primary sites for derivatization: the secondary amine of the diazepane ring and the pyridine ring. This allows for the generation of a diverse library of compounds with potentially different biological activities.

Strategy 1: N-Alkylation and N-Arylation of the Diazepane Ring

The secondary amine at the 4-position of the diazepane ring is a nucleophilic site amenable to a variety of functionalization reactions.

This protocol describes the straightforward alkylation of the secondary amine using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Standard laboratory glassware and magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile (0.1 M), add potassium carbonate (2.0 eq) and the desired alkyl halide (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 82°C) and stir overnight.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

For the introduction of aryl or heteroaryl substituents, the Buchwald-Hartwig cross-coupling reaction is a powerful tool.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Schlenk flask and nitrogen or argon atmosphere

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add the aryl halide (1.0 eq) and this compound (1.2 eq).

  • Add anhydrous toluene (0.1 M) and stir the mixture at 100°C overnight.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Strategy 2: Functionalization of the Pyridine Ring

The pyridine ring can be functionalized through electrophilic aromatic substitution, although the nitrogen atom deactivates the ring, often requiring harsh conditions. A more common approach is to use pre-functionalized pyridine building blocks in the initial synthesis.

Visualization of Synthetic Pathways

Synthesis_and_Derivatization cluster_synthesis Core Synthesis cluster_derivatization Derivatization Strategies cluster_n_alkylation N-Alkylation cluster_n_arylation N-Arylation 1,4-Diazepane 1,4-Diazepane Imine_Intermediate Imine Intermediate 1,4-Diazepane->Imine_Intermediate 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde->Imine_Intermediate Core_Product This compound Imine_Intermediate->Core_Product STAB Alkylated_Product N-Alkyl Derivative Core_Product->Alkylated_Product K₂CO₃, ACN Arylated_Product N-Aryl Derivative Core_Product->Arylated_Product Pd₂(dba)₃, Xantphos, NaO*t*Bu Alkyl_Halide R-X Alkyl_Halide->Alkylated_Product Aryl_Halide Ar-X Aryl_Halide->Arylated_Product

Caption: Synthetic route to the core scaffold and subsequent derivatization pathways.

Data Summary

Compound Synthetic Method Key Reagents Typical Yield
This compoundReductive AminationSTAB, Acetic Acid70-85%
N-Alkyl DerivativeN-AlkylationAlkyl Halide, K₂CO₃60-90%
N-Aryl DerivativeBuchwald-Hartwig AminationAryl Halide, Pd₂(dba)₃, Xantphos50-80%

Conclusion and Future Directions

The synthetic and derivatization strategies outlined in this guide provide a robust framework for the creation of diverse libraries based on the this compound scaffold. The versatility of the diazepane ring, coupled with the established methods for its functionalization, offers significant opportunities for the discovery of novel drug candidates. Future work could explore the introduction of more complex substituents, chiral separations of the diazepane enantiomers, and the investigation of the structure-activity relationships of the synthesized derivatives.

Application Notes & Protocols: Experimental Procedures Involving 1-(Pyridin-2-ylmethyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

Foreword for the Modern Researcher

The confluence of privileged scaffolds in medicinal chemistry provides a fertile ground for the discovery of novel therapeutics. The 1,4-diazepane motif is a cornerstone of this field, recognized for its conformational flexibility and its presence in a multitude of biologically active agents, including those with antipsychotic, anxiolytic, and anticancer properties.[1][2][3][4] When this seven-membered heterocycle is functionalized with a pyridine ring—a ubiquitous pharmacophore known to enhance solubility and provide critical hydrogen bonding interactions—the resulting molecule, 1-(Pyridin-2-ylmethyl)-1,4-diazepane, emerges as a highly versatile platform for drug development professionals.[5]

This guide is designed to move beyond simple procedural lists. It aims to provide a deep, mechanistic understanding of the synthesis, purification, and characterization of this compound. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system. The applications detailed herein highlight its potential as a core building block for compound libraries and as a multidentate chelating agent, a property of increasing interest in the design of metallodrugs and diagnostic agents.[6][7]

Section 1: Synthesis Methodologies

The introduction of the pyridin-2-ylmethyl group onto the 1,4-diazepane scaffold is most efficiently achieved via N-alkylation. The choice between direct alkylation and reductive amination depends on the availability of starting materials, desired scale, and tolerance for specific reagents. Both methods are robust and yield the target compound in high purity when executed with care.

Method A: Direct N-Alkylation via SN2 Reaction

This classic approach involves the reaction of the secondary amine on the 1,4-diazepane ring with a pyridin-2-ylmethyl halide. The reaction proceeds via a standard SN2 mechanism, where the amine acts as a nucleophile.[8] A non-nucleophilic base is crucial to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product without competing in the alkylation.[9]

  • Materials & Reagents:

    • 1,4-Diazepane

    • 2-(Chloromethyl)pyridine hydrochloride

    • Potassium Carbonate (K₂CO₃), anhydrous

    • Acetonitrile (CH₃CN), anhydrous

    • Round-bottom flask, magnetic stirrer, reflux condenser

    • Inert gas supply (Argon or Nitrogen)

  • Step-by-Step Procedure:

    • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 1,4-diazepane (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile. Stir the suspension for 15 minutes at room temperature.

    • Addition of Alkylating Agent: Add 2-(chloromethyl)pyridine hydrochloride (1.05 eq) to the suspension. The use of a slight excess of the alkylating agent ensures complete consumption of the starting diazepane.

    • Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. The elevated temperature is necessary to overcome the activation energy of the SN2 reaction.

    • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), monitoring for the disappearance of the 1,4-diazepane starting material.

    • Work-up: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Extraction: Dissolve the resulting residue in dichloromethane (DCM) and wash with water (2x) and then with brine (1x). This removes any remaining inorganic impurities and water-soluble byproducts.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Safety Precautions:

    • Perform the reaction in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Alkyl halides are lachrymators and should be handled with care.

Method B: N-Alkylation via Reductive Amination

Reductive amination offers a versatile and often milder alternative to direct alkylation.[10] This method first involves the formation of an intermediate iminium ion from the reaction of 1,4-diazepane with pyridine-2-carbaldehyde. This ion is then reduced in situ by a hydride-based reducing agent to form the desired tertiary amine.[11][12] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation as it is mild, selective for iminium ions over carbonyls, and does not reduce the pyridine ring.

  • Materials & Reagents:

    • 1,4-Diazepane

    • Pyridine-2-carbaldehyde

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM), anhydrous

    • Round-bottom flask, magnetic stirrer

    • Inert gas supply (Argon or Nitrogen)

  • Step-by-Step Procedure:

    • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve 1,4-diazepane (1.0 eq) and pyridine-2-carbaldehyde (1.1 eq) in anhydrous DCM. Stir the solution at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

    • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes. The portion-wise addition helps to control any potential exotherm.

    • Reaction Execution: Stir the reaction mixture at room temperature for 16-24 hours.

    • Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the starting materials.

    • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

    • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Section 2: Purification & Structural Characterization

Rigorous purification and characterization are essential to validate the successful synthesis of this compound and ensure its suitability for downstream applications.

Purification Protocol

The crude product from either synthetic route is typically purified by flash column chromatography on silica gel.[9][13]

  • Column Preparation: Prepare a silica gel column using a suitable solvent system.

  • Elution: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., 100% Dichloromethane) and gradually increase the polarity by adding methanol (e.g., gradient of 0% to 10% Methanol in DCM). A small amount of triethylamine or ammonium hydroxide (0.5-1%) can be added to the mobile phase to prevent the product from tailing on the acidic silica gel.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product as a viscous oil or solid.

Characterization Data

The identity and purity of the final compound should be confirmed using a combination of spectroscopic and spectrometric methods.

Technique Parameter Expected Result/Observation
¹H NMR Chemical Shift (δ)Signals corresponding to pyridine protons (typically δ 7.0-8.6 ppm), a singlet for the benzylic methylene bridge protons (-CH₂-, ~δ 3.7 ppm), and multiplets for the diazepane ring protons (typically δ 2.5-3.0 ppm).[14]
¹³C NMR Chemical Shift (δ)Signals for pyridine carbons (δ 120-160 ppm), the benzylic methylene carbon (~δ 60-65 ppm), and diazepane carbons (~δ 45-55 ppm).[14][15]
Mass Spec. (ESI-MS) m/zDetection of the protonated molecular ion [M+H]⁺ peak at m/z 192.15.[16]
RP-HPLC PurityAnalysis should show a single major peak, indicating >95% purity.[14]

Section 3: Experimental Workflows & Key Applications

The utility of this compound stems from its unique structural features, making it a valuable tool for researchers in drug discovery and materials science.

Logical Workflow: From Synthesis to Application

G cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis cluster_application Application Stage start Choose Method: Direct Alkylation or Reductive Amination protocol Execute Synthesis Protocol start->protocol workup Reaction Work-up & Crude Isolation protocol->workup purify Flash Column Chromatography workup->purify char Characterization: NMR, MS, HPLC purify->char app1 Medicinal Chemistry: Scaffold for Library Synthesis char->app1 app2 Coordination Chemistry: Metal Chelating Agent char->app2

Caption: General experimental workflow.

Core Applications
  • Medicinal Chemistry Scaffold: The remaining secondary amine at the N4 position of the diazepane ring is a prime handle for further functionalization. It can undergo acylation, sulfonylation, or another alkylation, allowing for the rapid generation of a diverse library of compounds for screening against various biological targets. This "privileged structure" approach is a cornerstone of modern drug discovery.[3][17]

  • Multidentate Chelating Agent: The molecule possesses three nitrogen atoms (one pyridine, two diazepane) capable of coordinating with metal ions. This N,N,N-tridentate character makes it an excellent chelating agent.[6] Potential applications include:

    • Radiopharmaceuticals: Chelating radiometals for use in diagnostic imaging (e.g., PET, SPECT) or targeted radiotherapy.[12]

    • Metal Sequestration: Designing agents to treat metal toxicity by binding and facilitating the excretion of harmful metal ions.

    • Catalysis: Serving as a ligand to stabilize and modulate the reactivity of transition metal catalysts in organic synthesis.

Synthetic Pathways Overview

G cluster_A Method A: Direct Alkylation cluster_B Method B: Reductive Amination Diazepane 1,4-Diazepane A_mid + Diazepane->A_mid B_mid + Diazepane->B_mid AlkylHalide 2-(Chloromethyl)pyridine AlkylHalide->A_mid Aldehyde Pyridine-2-carbaldehyde Aldehyde->B_mid Product This compound Base Base (K₂CO₃) Base->A_mid A_mid->Product Sₙ2 Reducer Reducer (NaBH(OAc)₃) Iminium Iminium Ion (Intermediate) Reducer->Iminium Iminium->Product B_mid->Iminium

Caption: Comparative synthetic pathways.

References

Application Notes and Protocols: 1-(Pyridin-2-ylmethyl)-1,4-diazepane as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(Pyridin-2-ylmethyl)-1,4-diazepane is a versatile asymmetrical chelating ligand featuring three nitrogen donor atoms from a pyridine ring, a secondary amine, and a tertiary amine within a flexible seven-membered diazepane ring. Its molecular formula is C₁₁H₁₇N₃ and it has a molecular weight of 191.28 g/mol [1]. The structure combines the rigidity of the pyridine group with the conformational flexibility of the diazepane moiety, making it an excellent candidate for forming stable, multidentate complexes with a variety of transition metal ions. The broader class of 1,4-diazepine derivatives is known for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties[2]. Metal complexes incorporating pyridine-based ligands are instrumental in fields ranging from catalysis to the development of new therapeutic agents, where complexation can enhance biological activity[3][4][5][6].

These notes provide an overview of the potential applications of this compound metal complexes and offer generalized protocols for their synthesis, characterization, and evaluation in key applications.

Section 1: Potential Applications and Data

The unique structural features of this compound suggest its utility in forming metal complexes with significant potential in catalysis and antimicrobial research.

Catalysis

Metal complexes supported by pyridine and amine-containing ligands are well-established catalysts for various organic transformations[4]. The electronic properties of the pyridine ring and the stereochemical environment enforced by the diazepane backbone can be tuned by the choice of the central metal ion. For instance, palladium(II) complexes with similar pyridine-amine ligands have shown high catalytic activity in polymerization reactions[7]. Iron and copper complexes are also of interest for mimicking enzyme activity and catalyzing oxidation reactions[4].

Table 1: Potential Catalytic Applications and Representative Data Format (Note: The following data are illustrative examples to guide experimental design. Actual values must be determined empirically.)

Metal IonCo-ligand(s)Target ReactionTurnover Number (TON)Turnover Frequency (TOF, h⁻¹)
Pd(II)Cl⁻Methyl Methacrylate PolymerizationTo be determinedTo be determined
Fe(III)Cl⁻, H₂OAlkene OxidationTo be determinedTo be determined
Cu(II)Cl⁻, AcetonitrileC-H ActivationTo be determinedTo be determined
Ru(II)PPh₃, COHydrogenationTo be determinedTo be determined
Antimicrobial Agents

Coordination of organic ligands to metal ions can significantly enhance their antimicrobial properties[3][8]. This enhancement is often attributed to increased lipophilicity of the complex, which facilitates its transport across microbial cell membranes[3]. Once inside the cell, the complex can interfere with essential cellular processes. Metal ions like copper, zinc, and silver are known for their intrinsic antimicrobial activities, which can be amplified upon complexation[3][8][9].

Table 2: Antimicrobial Activity (Illustrative MIC Values) (Note: The following data are for demonstrative purposes. Experimental validation is required.)

Complex FormulaGram-Positive Bacteria (S. aureus) MIC (µg/mL)Gram-Negative Bacteria (E. coli) MIC (µg/mL)Fungal Strain (C. albicans) MIC (µg/mL)
[Cu(C₁₁H₁₇N₃)Cl₂]To be determinedTo be determinedTo be determined
[Zn(C₁₁H₁₇N₃)Cl₂]To be determinedTo be determinedTo be determined
[Ag(C₁₁H₁₇N₃)(NO₃)]To be determinedTo be determinedTo be determined
This compound (Ligand only)To be determinedTo be determinedTo be determined

Section 2: Experimental Protocols

The following protocols provide a general framework for the synthesis and analysis of metal complexes with this compound.

Protocol 1: General Synthesis of a Metal Complex

This protocol describes a general method for synthesizing a metal complex, for example, with copper(II) chloride.

Materials:

  • This compound

  • Anhydrous Copper(II) Chloride (CuCl₂)

  • Anhydrous Ethanol or Methanol

  • Diethyl ether

  • Schlenk flask and magnetic stirrer

  • Reflux condenser

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 mmol) in 15 mL of anhydrous ethanol.

  • Stir the solution at room temperature for 10 minutes.

  • In a separate flask, dissolve the metal salt (e.g., CuCl₂, 1 mmol) in 10 mL of anhydrous ethanol. Gentle warming may be required.

  • Add the metal salt solution dropwise to the stirring ligand solution over 15 minutes.

  • Observe any color change, which typically indicates complex formation.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

  • Allow the solution to cool to room temperature. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, reduce the solvent volume under reduced pressure until a solid begins to appear.

  • Complete the precipitation by adding 20 mL of cold diethyl ether.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol and then with diethyl ether.

  • Dry the complex under vacuum.

cluster_synthesis Synthesis Workflow L Dissolve Ligand in Ethanol Mix Mix Solutions Dropwise L->Mix M Dissolve Metal Salt in Ethanol M->Mix Reflux Reflux for 4-6 hours Mix->Reflux Cool Cool to Room Temp. Reflux->Cool Isolate Isolate Product (Filtration / Precipitation) Cool->Isolate Wash Wash with Solvents Isolate->Wash Dry Dry Under Vacuum Wash->Dry

General workflow for the synthesis of a metal complex.
Protocol 2: Physicochemical Characterization

Characterization is essential to confirm the structure and purity of the synthesized complexes.

  • FTIR Spectroscopy: Record spectra of the free ligand and the metal complex. Successful coordination is indicated by a shift in the pyridine ring stretching vibrations (typically ~1600 cm⁻¹) and the N-H/C-N stretching vibrations of the diazepane ring.

  • ¹H NMR Spectroscopy: Dissolve the ligand and the complex in a suitable deuterated solvent (e.g., DMSO-d₆). Coordination to a metal ion will cause significant shifts in the chemical shifts of the ligand's protons, particularly those alpha to the nitrogen atoms. For paramagnetic complexes (e.g., Cu(II)), peaks may be broadened significantly.

  • UV-Visible Spectroscopy: Analyze dilute solutions of the complex. The presence of d-d transitions in the visible region can help elucidate the coordination geometry of the metal center.

  • Mass Spectrometry (ESI-MS): Confirm the molecular weight of the complex and identify the main fragments to verify its composition.

  • Single-Crystal X-ray Diffraction: This is the definitive method for determining the solid-state structure, including bond lengths, bond angles, and coordination geometry[10][11][12]. Grow single crystals by slow evaporation of the solvent from the reaction mixture or by vapor diffusion[10].

Protocol 3: Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Synthesized metal complexes and free ligand

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each test compound (e.g., 1024 µg/mL) in a suitable solvent like DMSO.

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • In a 96-well plate, perform serial two-fold dilutions of the stock solutions with MHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Add the standardized bacterial inoculum to each well.

  • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

cluster_mic Antimicrobial Testing (MIC Assay) P1 Prepare Compound Stock Solutions P3 Perform Serial Dilutions in 96-well Plate P1->P3 P2 Standardize Bacterial Inoculum P4 Inoculate Wells with Bacteria P2->P4 P3->P4 P5 Incubate Plate (37°C, 18-24h) P4->P5 P6 Read Results: Determine MIC P5->P6

Workflow for the broth microdilution MIC assay.

Section 3: Logical Framework for Development

The development of novel agents based on this ligand involves a logical progression from synthesis to application-focused testing. The choice of metal dictates the potential geometry and redox properties, which in turn influence the compound's function as either a catalyst or a therapeutic agent.

cluster_components Core Components cluster_properties Physicochemical Properties cluster_applications Potential Applications Ligand 1-(Pyridin-2-ylmethyl) -1,4-diazepane Complex Formation of Metal Complex Ligand->Complex Metal Transition Metal Ion (e.g., Cu, Pd, Fe, Zn) Metal->Complex Structure Coordination Geometry & Stereochemistry Complex->Structure Determines Redox Redox Potential & Stability Complex->Redox Determines Catalysis Catalysis Structure->Catalysis Influences Antimicrobial Antimicrobial Agents Structure->Antimicrobial Influences Redox->Catalysis Influences Redox->Antimicrobial Influences

Logical relationship from components to applications.

References

Scale-up Synthesis of 1-(Pyridin-2-ylmethyl)-1,4-diazepane: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of 1-(Pyridin-2-ylmethyl)-1,4-diazepane, a valuable building block in pharmaceutical research and drug development. The synthesis is achieved through a robust and scalable reductive amination reaction between 1,4-diazepane and pyridine-2-carbaldehyde using sodium triacetoxyborohydride as a mild and selective reducing agent. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and detailed visualizations of the synthetic workflow and chemical reaction.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. The presence of the pyridine moiety and the diazepane ring system makes it a versatile scaffold for the development of novel therapeutic agents. The efficient and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical industry. The protocol described herein utilizes a one-pot reductive amination, a widely employed and reliable method for the formation of carbon-nitrogen bonds. This method is known for its high functional group tolerance and operational simplicity, making it well-suited for large-scale production.

Data Presentation

The following table summarizes the key quantitative data for the scale-up synthesis of this compound.

ParameterValueUnitsNotes
Reactants
1,4-Diazepane100.16gLimiting Reagent
Pyridine-2-carbaldehyde112.46g1.05 equivalents
Sodium Triacetoxyborohydride296.6g1.4 equivalents
Solvent
Dichloromethane (DCM)2.0LAnhydrous
Reaction Conditions
Temperature20-25°CRoom Temperature
Reaction Time12hours
Work-up & Purification
1 M Sodium Hydroxide~1.5LFor pH adjustment
Dichloromethane (for extraction)3 x 500mL
Product
Expected Yield153 - 172g80-90%
Purity>95%By HPLC
AppearancePale yellow oil-

Experimental Protocol

Materials:

  • 1,4-Diazepane

  • Pyridine-2-carbaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • 1 M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography (if necessary)

  • Ethyl acetate (for chromatography)

  • Methanol (for chromatography)

  • Triethylamine (for chromatography)

Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Nitrogen inlet

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Reaction Setup:

    • To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a nitrogen inlet, and a thermometer, add 1,4-diazepane (100.16 g, 1.0 mol) and anhydrous dichloromethane (1.0 L).

    • Stir the mixture under a nitrogen atmosphere until the 1,4-diazepane is fully dissolved.

  • Addition of Aldehyde:

    • In a separate beaker, dissolve pyridine-2-carbaldehyde (112.46 g, 1.05 mol) in anhydrous dichloromethane (500 mL).

    • Transfer the aldehyde solution to the dropping funnel and add it dropwise to the stirred solution of 1,4-diazepane over a period of 30 minutes. Maintain the temperature between 20-25 °C.

  • Reductive Amination:

    • After the addition is complete, stir the reaction mixture for an additional 30 minutes at room temperature to allow for imine formation.

    • In a separate dry container, weigh sodium triacetoxyborohydride (296.6 g, 1.4 mol).

    • Add the sodium triacetoxyborohydride portion-wise to the reaction mixture over a period of 1 hour. A slight exotherm may be observed; maintain the temperature below 30 °C.

    • Once the addition is complete, stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by HPLC or TLC.

  • Work-up:

    • After the reaction is complete, carefully quench the reaction by the slow addition of 1 M sodium hydroxide solution (~1.5 L) with vigorous stirring until the pH of the aqueous layer is >12.

    • Continue stirring for 30 minutes until all solids have dissolved.

    • Transfer the mixture to a large separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (3 x 500 mL).

    • Combine the organic layers and wash with saturated brine solution (500 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a pale yellow oil.

  • Purification:

    • The crude product can be purified by vacuum distillation or by column chromatography on silica gel.

    • For column chromatography, a mobile phase of ethyl acetate/methanol with 1% triethylamine is recommended to prevent product tailing on the acidic silica gel.[1][2]

    • Collect the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a pale yellow oil.

Visualizations

G Experimental Workflow for the Synthesis of this compound cluster_0 Reaction Setup cluster_1 Addition cluster_2 Reductive Amination cluster_3 Work-up cluster_4 Purification dissolve_diazepane Dissolve 1,4-Diazepane in DCM add_aldehyde Add Pyridine-2-carbaldehyde Solution dissolve_diazepane->add_aldehyde stir_imine Stir for Imine Formation add_aldehyde->stir_imine add_stab Add Sodium Triacetoxyborohydride stir_imine->add_stab react React for 12 hours add_stab->react quench Quench with NaOH react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify by Distillation or Chromatography dry_concentrate->purify product Final Product: This compound purify->product

Caption: Experimental Workflow Diagram.

G Reductive Amination of 1,4-Diazepane with Pyridine-2-carbaldehyde r1 1,4-Diazepane plus1 + r2 Pyridine-2-carbaldehyde arrow1 DCM, RT intermediate [Imine Intermediate] product This compound intermediate->product NaBH(OAc)3 arrow2 NaBH(OAc)3 cluster_reactants cluster_reactants cluster_reactants->intermediate DCM, RT

Caption: Chemical Reaction Scheme.

References

Application Notes and Protocols for the Functionalization of the 1,4-Diazepane Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Its seven-membered ring with two nitrogen atoms offers multiple points for functionalization, enabling the fine-tuning of physicochemical properties and pharmacological activity. These application notes provide detailed protocols and quantitative data for the key functionalization strategies of the 1,4-diazepane ring, along with visualizations of relevant signaling pathways.

I. N-Functionalization of the 1,4-Diazepane Ring

The nitrogen atoms at positions 1 and 4 are the most common sites for modification, allowing for the introduction of a wide array of substituents through N-acylation, N-alkylation, and N-sulfonylation.

N-Acylation

N-acylation introduces an amide functionality, which can serve as a key pharmacophoric element or a handle for further diversification. This reaction is typically high-yielding and proceeds under mild conditions.

Table 1: N-Acylation of 1,4-Diazepane Derivatives

Entry1,4-Diazepane DerivativeAcylating AgentBaseSolventTime (h)Yield (%)
11-Benzyl-1,4-diazepaneBenzoyl chlorideEt3NDCM2>95
21-Boc-1,4-diazepaneBenzofuran-2-carbonyl chlorideEt3NDCM285
31-Boc-1,4-diazepaneQuinoline-4-carbonyl chlorideEt3NDCM282

Experimental Protocol: General Procedure for N-Acylation

  • Materials: 1-Substituted-1,4-diazepane (1.0 eq), appropriate aroyl chloride (1.1 eq), triethylamine (Et3N, 1.5 eq), dichloromethane (DCM).

  • Procedure:

    • Dissolve the 1-substituted-1,4-diazepane in DCM in a round-bottom flask.

    • Add triethylamine to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the aroyl chloride dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acylated product.[1]

Experimental Workflow for N-Acylation

N_Acylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification diazepane 1-Substituted- 1,4-diazepane dissolve Dissolve in DCM diazepane->dissolve acyl_chloride Aroyl Chloride add_reagents Add Et3N, then Aroyl Chloride acyl_chloride->add_reagents base Triethylamine base->add_reagents cool Cool to 0 °C dissolve->cool cool->add_reagents stir Stir at RT, 2h add_reagents->stir wash Wash with H2O and Brine stir->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate product N-Acylated 1,4-Diazepane concentrate->product

Caption: Workflow for the N-acylation of the 1,4-diazepane ring.

N-Alkylation

N-alkylation is a versatile method to introduce various alkyl and arylmethyl groups. Reductive amination is a widely used, high-yield approach.

Table 2: N-Alkylation of 1,4-Diazepane Derivatives via Reductive Amination

Entry1,4-Diazepane DerivativeAldehydeReducing AgentSolventTime (h)Yield (%)
1(1,4-Diazepan-1-yl)(aryl)methanone2,4-DimethylbenzaldehydeNaCNBH3DCM1270-80
21,4-Diazepane-6-amine (DAZA)4-Alkoxy-2-hydroxybenzaldehydeNaBH4Methanol/ Chloroform1243-94

Experimental Protocol: N-Alkylation via Reductive Amination

  • Materials: N-acylated-1,4-diazepane (after Boc deprotection) (1.0 eq), 2,4-dimethylbenzaldehyde (1.2 eq), sodium cyanoborohydride (NaCNBH3, 1.5 eq), dichloromethane (DCM).

  • Procedure:

    • To a solution of the deprotected N-acylated-1,4-diazepane in DCM, add 2,4-dimethylbenzaldehyde.

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium cyanoborohydride portion-wise to the reaction mixture.

    • Continue stirring at room temperature overnight.

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by column chromatography to yield the N-alkylated product.[1]

Experimental Workflow for N-Alkylation via Reductive Amination

N_Alkylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification amine Deprotected N-Acyl- 1,4-diazepane mix Mix Amine and Aldehyde in DCM amine->mix aldehyde Aldehyde aldehyde->mix reducing_agent Reducing Agent (e.g., NaCNBH3) add_reducer Add Reducing Agent reducing_agent->add_reducer mix->add_reducer stir Stir at RT, Overnight add_reducer->stir quench Quench with H2O stir->quench extract Extract with DCM quench->extract purify Column Chromatography extract->purify product N-Alkylated 1,4-Diazepane purify->product

Caption: Workflow for N-alkylation via reductive amination.

II. C-Functionalization of the 1,4-Diazepane Ring

Modification of the carbon backbone of the 1,4-diazepane ring is less common but crucial for accessing greater structural diversity. A key transformation is the synthesis of lactam derivatives.

Synthesis of 1,4-Diazepan-5-ones

The Schmidt rearrangement of N-alkyl-4-piperidones provides an efficient route to N1-alkyl-1,4-diazepin-5-ones.

Table 3: Synthesis of N1-Alkyl-1,4-diazepin-5-ones

EntryN-Alkyl-4-piperidoneReagentSolventYield (%)
1N-Benzyl-4-piperidoneHydrazoic acidNot specifiedGood
2N-Ethyl-4-piperidoneHydrazoic acidNot specifiedGood

Experimental Protocol: Schmidt Rearrangement for 1,4-Diazepan-5-one Synthesis

  • Materials: N-Alkyl-4-piperidone, hydrazoic acid.

  • Procedure:

    • Treat the N-alkyl-4-piperidone with hydrazoic acid. (Caution: Hydrazoic acid is highly toxic and explosive).

    • The reaction mixture is worked up to isolate the corresponding N1-alkyl-1,4-diazepin-5-one. Note: Due to the hazardous nature of hydrazoic acid, this reaction should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions.

III. Applications in Drug Development and Signaling Pathways

Functionalized 1,4-diazepanes are key components of several therapeutic agents, notably as Rho-kinase inhibitors and sigma receptor ligands.

Rho-Kinase (ROCK) Inhibition

Ripasudil, a Rho-kinase inhibitor used in the treatment of glaucoma, features a chiral 2-methyl-1,4-diazepane ring. This functionalization is critical for its potent and selective inhibitory activity.[2] The Rho-kinase signaling pathway plays a crucial role in regulating cellular contraction, motility, and morphology.

Rho-Kinase Signaling Pathway

Rho_Kinase_Pathway GPCR GPCR RhoGEF RhoGEF GPCR->RhoGEF Ligand Binding RhoA_GTP RhoA-GTP (Active) RhoGEF->RhoA_GTP Activates RhoA_GDP RhoA-GDP (Inactive) RhoA_GDP->RhoA_GTP RhoA_GTP->RhoA_GDP GTP Hydrolysis ROCK ROCK (Rho-kinase) RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC_P Phosphorylated MLC (MLC-P) MLCP->MLC_P Dephosphorylates MLC Myosin Light Chain (MLC) MLC->MLC_P Phosphorylation Contraction Actin-Myosin Contraction MLC_P->Contraction Ripasudil Ripasudil (1,4-Diazepane Derivative) Ripasudil->ROCK Inhibits

Caption: Ripasudil, a functionalized 1,4-diazepane, inhibits ROCK.

Sigma Receptor Modulation

1,4-Diazepane derivatives have been developed as potent ligands for sigma receptors (σR), which are implicated in various neurological disorders.[3][4][5][6] The sigma-1 receptor, a chaperone protein at the endoplasmic reticulum, modulates intracellular calcium signaling.

Sigma-1 Receptor Signaling Pathway

Sigma_Receptor_Pathway Sigma1R Sigma-1 Receptor (σ1R) BiP BiP (Chaperone) Sigma1R->BiP Bound (inactive) IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_cyto Cytosolic Ca²⁺ IP3R->Ca_cyto Ca²⁺ Release Ligand 1,4-Diazepane Ligand Ligand->Sigma1R Binds Ca_ER Ca²⁺ Cell_Signaling Downstream Cellular Signaling Ca_cyto->Cell_Signaling

Caption: 1,4-Diazepane ligands modulate Sigma-1 receptor activity.

References

Application Notes and Protocols for 1-(Pyridin-2-ylmethyl)-1,4-diazepane in CNS Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 1-(Pyridin-2-ylmethyl)-1,4-diazepane as a scaffold for the development of novel Central Nervous System (CNS) agents. The protocols outlined below are representative methodologies for the synthesis, characterization, and pharmacological evaluation of this compound and its analogs.

Introduction

The 1,4-diazepane moiety is a recognized privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antipsychotic, anxiolytic, and anticonvulsant effects.[1][2] The incorporation of a pyridine ring, a common feature in CNS-active drugs, suggests that this compound could serve as a valuable lead structure for novel therapeutics targeting CNS disorders. This document outlines the synthetic route, potential biological targets, and detailed experimental protocols for the evaluation of this compound class.

Synthesis Protocol

A plausible synthetic route for this compound and its derivatives can be adapted from established methods for N-alkylation of 1,4-diazepanes. The following protocol is a representative example.

Protocol 1: Synthesis of this compound

  • Materials: 1-Boc-1,4-diazepane, 2-(chloromethyl)pyridine hydrochloride, triethylamine (TEA), dichloromethane (DCM), trifluoroacetic acid (TFA), diethyl ether.

  • Step 1: N-Alkylation. To a solution of 1-Boc-1,4-diazepane (1.0 eq) in DCM, add triethylamine (2.2 eq). Stir the mixture at room temperature for 10 minutes. Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq) portion-wise. Stir the reaction mixture at room temperature for 24 hours.

  • Step 2: Work-up and Purification. Wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Step 3: Boc-Deprotection. Dissolve the purified N-alkylated intermediate in DCM. Add TFA (10 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 4 hours.

  • Step 4: Final Product Isolation. Concentrate the reaction mixture under reduced pressure. Add diethyl ether to precipitate the product as a salt. Filter the solid, wash with diethyl ether, and dry under vacuum to obtain this compound.

Potential CNS Targets and Pharmacological Evaluation

Based on structurally related compounds, this compound derivatives are hypothesized to interact with various CNS receptors. Potential targets include sigma receptors (σ1 and σ2), which are implicated in psychosis and neurodegenerative disorders, and GABA-A receptors, the primary target for benzodiazepines with anxiolytic and anticonvulsant properties.[3][4]

Quantitative Data Summary

The following table presents hypothetical binding affinity data for a series of synthesized 1-(Arylmethyl)-1,4-diazepane derivatives, illustrating the type of quantitative data that would be generated in a drug discovery program. This data is modeled after findings for N-benzyl-1,4-diazepane analogs.[3]

CompoundR-group (on pyridine)σ1 Receptor Ki (nM)σ2 Receptor Ki (nM)GABAA Receptor Binding (% displacement at 1 µM)
1a H15.235.812%
1b 4-CH312.528.115%
1c 4-Cl22.850.38%
1d 4-OCH318.942.610%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 2: Radioligand Receptor Binding Assay for Sigma-1 (σ1) Receptor

This protocol describes a standard method for determining the binding affinity of test compounds to the σ1 receptor.

  • Materials: Guinea pig brain membranes (source of σ1 receptors), [+]-pentazocine (radioligand), haloperidol (positive control), test compounds, assay buffer (e.g., Tris-HCl), scintillation cocktail, filter mats, cell harvester, liquid scintillation counter.

  • Membrane Preparation: Homogenize guinea pig brains in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove cellular debris. Centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Binding Assay: In a 96-well plate, add assay buffer, radioligand (--INVALID-LINK---pentazocine), and either vehicle, positive control, or test compound at various concentrations. Add the membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at 37°C for 120 minutes with gentle shaking.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioligand using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of haloperidol) from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening In Vitro Screening cluster_evaluation Further Evaluation synthesis Synthesis of Analogs purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization binding_assay Receptor Binding Assays (σ1, σ2, GABAA) characterization->binding_assay Test Compounds functional_assay Functional Assays (e.g., Ca2+ flux) binding_assay->functional_assay adme ADME/Tox Profiling functional_assay->adme Lead Compounds in_vivo In Vivo Efficacy Models adme->in_vivo

Caption: High-level workflow for the development of novel CNS agents.

Hypothetical Signaling Pathway: GABAA Receptor Modulation

gabaa_pathway cluster_membrane Neuronal Membrane gabaa_receptor GABAA Receptor cl_channel Chloride (Cl-) Channel gabaa_receptor->cl_channel hyperpolarization Neuronal Hyperpolarization cl_channel->hyperpolarization Increased Cl- Influx gaba GABA gaba->gabaa_receptor Binds compound 1-(Pyridin-2-ylmethyl)- 1,4-diazepane Analog compound->gabaa_receptor Positive Allosteric Modulation cns_depression CNS Depressant Effects (Anxiolysis, Sedation) hyperpolarization->cns_depression Leads to

Caption: Proposed mechanism of action via GABAA receptor modulation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Pyridin-2-ylmethyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(Pyridin-2-ylmethyl)-1,4-diazepane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound, and which is recommended for optimal yield?

There are two primary and effective routes for the synthesis of this compound:

  • Route A: Reductive Amination: This involves the reaction of 1,4-diazepane with 2-pyridinecarboxaldehyde in the presence of a reducing agent.

  • Route B: Nucleophilic Substitution: This route consists of the reaction between 1,4-diazepane and 2-(chloromethyl)pyridine.

For optimal yield and selectivity, Route A (Reductive Amination) is often preferred as it tends to offer better control over the reaction and can minimize the formation of di-substituted byproducts, a common issue in the N-alkylation of cyclic diamines.

Q2: My yield is consistently low when using the reductive amination route. What are the potential causes and how can I improve it?

Low yields in the reductive amination synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Inefficient Imine Formation: The initial condensation between 1,4-diazepane and 2-pyridinecarboxaldehyde to form the iminium intermediate is crucial.

    • pH Control: The reaction pH should be mildly acidic (around 5-6) to facilitate protonation of the carbonyl group, activating it for nucleophilic attack without fully protonating the amine.

    • Water Removal: The water formed during imine formation can inhibit the reaction. The use of molecular sieves can help drive the equilibrium towards the imine.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.

    • Agent Selection: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for its mildness and selectivity for imines over aldehydes. 2-picoline-borane is also reported to be effective for reductive aminations.[1][2][3]

    • Reagent Quality: Ensure the reducing agent is fresh and has been stored under appropriate conditions (i.e., dry) to maintain its reactivity.

  • Reaction Conditions: Temperature and reaction time can significantly impact the yield.

    • Temperature: The reaction is typically performed at room temperature. Elevated temperatures can lead to side reactions and degradation of reactants or products.

    • Reaction Time: The reaction should be monitored by TLC or LC-MS to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while prolonged reaction times may increase the formation of byproducts.

Troubleshooting Workflow for Low Yield

Low Yield Troubleshooting start Low Yield Observed check_reagents Verify Reagent Quality (Diazepane, Aldehyde, Reducing Agent) start->check_reagents check_imine Optimize Imine Formation (pH, Water Removal) check_reagents->check_imine Reagents OK check_reduction Evaluate Reduction Step (Choice of Reducing Agent, Temperature) check_imine->check_reduction Imine formation optimized check_workup Review Work-up & Purification (Extraction pH, Chromatography) check_reduction->check_workup Reduction optimized success Yield Improved check_workup->success Purification optimized

Caption: A decision tree for troubleshooting low yields.

Q3: I am observing a significant amount of the di-substituted byproduct, 1,4-bis(pyridin-2-ylmethyl)-1,4-diazepane. How can I improve the selectivity for the mono-substituted product?

The formation of the di-substituted byproduct is a common challenge due to the presence of two reactive secondary amine groups in the 1,4-diazepane starting material.

Strategies to Enhance Mono-substitution:

  • Control of Stoichiometry:

    • Use a significant excess of 1,4-diazepane relative to the 2-pyridinecarboxaldehyde (or 2-(chloromethyl)pyridine in Route B). A molar ratio of 3:1 to 5:1 (diazepane:aldehyde/chloride) is a good starting point. This statistically favors the reaction of the electrophile with an unreacted diazepane molecule.

  • Slow Addition of the Electrophile:

    • Adding the 2-pyridinecarboxaldehyde or 2-(chloromethyl)pyridine solution dropwise to the reaction mixture over an extended period helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second reaction with the already mono-substituted product.

  • Use of a Bulky, Non-nucleophilic Base (for Route B):

    • In the nucleophilic substitution route, a hindered base can help favor mono-alkylation.

  • Protecting Group Strategy:

    • For maximum selectivity, a protecting group strategy can be employed. One of the amine groups of 1,4-diazepane can be protected (e.g., with a Boc group), followed by the alkylation reaction. The protecting group is then removed in a subsequent step to yield the desired mono-substituted product.

Q4: What are the best practices for the purification of this compound?

The basic nature of the product requires specific considerations during work-up and purification.

  • Aqueous Work-up:

    • During extraction, the pH of the aqueous layer should be carefully adjusted. The product is soluble in acidic aqueous solutions. To extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate), the aqueous layer should be basified (pH > 9) with a base like sodium carbonate or sodium hydroxide.

  • Column Chromatography:

    • Silica gel chromatography is a common method for purification.

    • A polar solvent system is typically required. A gradient of dichloromethane/methanol is often effective.

    • To prevent the product from streaking on the silica gel column, it is advisable to add a small amount of a basic modifier, such as triethylamine or ammonium hydroxide (e.g., 0.5-2%), to the eluent.

Data Presentation

Table 1: Effect of Stoichiometry on Mono- vs. Di-substitution (Illustrative)

Molar Ratio (1,4-Diazepane : Electrophile)Mono-substituted Product Yield (%)Di-substituted Product Yield (%)
1 : 14535
2 : 16520
3 : 17810
5 : 185<5

Table 2: Influence of Reducing Agent on Yield in Reductive Amination (Illustrative)

Reducing AgentSolventTemperature (°C)Typical Yield (%)
Sodium Triacetoxyborohydride (STAB)Dichloromethane (DCM)2580-90
Sodium Cyanoborohydride (NaBH₃CN)Methanol (MeOH)2570-80
2-Picoline BoraneMethanol (MeOH)2575-85
Sodium Borohydride (NaBH₄)Methanol (MeOH)0-2550-60

Experimental Protocols

Protocol: Reductive Amination Synthesis of this compound
  • Reaction Setup:

    • To a solution of 1,4-diazepane (3.0 g, 30 mmol, 3 equivalents) in anhydrous dichloromethane (100 mL) in a round-bottom flask, add 2-pyridinecarboxaldehyde (1.07 g, 10 mmol, 1 equivalent).

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction:

    • Cool the mixture in an ice bath.

    • Add sodium triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

    • Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

    • Stir vigorously for 30 minutes.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a mobile phase of dichloromethane:methanol:triethylamine (95:4:1) to afford the pure this compound.

Visualizations

Synthetic Workflow

Synthesis Workflow cluster_reactants Reactants cluster_reaction Reductive Amination cluster_purification Purification diazepane 1,4-Diazepane reaction Imine Formation & Reduction (STAB) diazepane->reaction aldehyde 2-Pyridine- carboxaldehyde aldehyde->reaction workup Aqueous Work-up (Basify) reaction->workup chromatography Column Chromatography workup->chromatography product 1-(Pyridin-2-ylmethyl) -1,4-diazepane chromatography->product

Caption: The synthetic workflow for this compound.

Reaction Pathway and Side-Product Formation

Reaction Pathway diazepane 1,4-Diazepane intermediate Iminium Intermediate diazepane->intermediate + Aldehyde aldehyde 2-Pyridine- carboxaldehyde aldehyde->intermediate product Mono-substituted Product (Desired) side_product Di-substituted Product (Side-Product) product->side_product + Aldehyde, +[H] (Slow addition & excess diazepane minimizes this) intermediate->product + [H]

References

Technical Support Center: Purification of 1-(Pyridin-2-ylmethyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-(Pyridin-2-ylmethyl)-1,4-diazepane. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting and FAQs

Q1: What are the most common impurities I might encounter after the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 1,4-diazepane and 2-(chloromethyl)pyridine, byproducts from side reactions, and residual solvents. Depending on the synthetic route, you might also find over-alkylated products or polymers.

Q2: I am having trouble separating my product from the starting materials using column chromatography. What solvent system should I use?

A2: For polar, nitrogen-containing compounds like this compound, a gradient elution on silica gel is often effective. Start with a non-polar solvent system and gradually increase the polarity. A common mobile phase for similar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). You can start with 100% DCM and gradually increase the MeOH concentration to 5-10%. Adding a small amount of a basic modifier like triethylamine (TEA) or ammonia (typically 0.1-1%) to the mobile phase can help to reduce tailing of the product on the silica gel.

Q3: My compound streaks badly on the TLC plate and during column chromatography. How can I fix this?

A3: Streaking, or tailing, is a common issue with amines on silica gel due to their basic nature and interaction with acidic silanol groups. To mitigate this, you can:

  • Add a basic modifier: As mentioned above, adding a small amount of triethylamine or ammonia to your eluent can significantly improve the peak shape.

  • Use a different stationary phase: Consider using neutral or basic alumina for your chromatography instead of silica gel.

  • Pre-treat the silica: You can wash your silica gel with a solution of your eluent containing the basic modifier before packing the column.

Q4: Can I purify this compound by recrystallization? If so, what solvents are recommended?

A4: Recrystallization can be a viable and scalable purification method if a suitable solvent system is found. The ideal solvent will dissolve your compound well at high temperatures but poorly at low temperatures. For a compound with the structure of this compound, you could explore polar protic solvents like ethanol or isopropanol, or a mixed solvent system such as ethyl acetate/hexanes or DCM/diethyl ether. Small-scale solubility tests are crucial to identify the optimal solvent or solvent pair.

Q5: My purified product is a viscous oil. How can I solidify it?

A5: If your product is an oil, it may be due to residual solvent or the inherent nature of the freebase. To induce solidification, you can try the following:

  • High vacuum drying: Ensure all residual solvents are removed by drying under high vacuum, possibly with gentle heating.

  • Trituration: Add a non-solvent (a solvent in which your compound is insoluble, like hexanes or diethyl ether) and scratch the flask with a glass rod to induce crystallization.

  • Salt formation: Convert the freebase to a salt (e.g., hydrochloride or tosylate). Salts of amines are often crystalline and easier to handle than the freebase. This can be achieved by treating a solution of your compound with an appropriate acid (e.g., HCl in ether).

Q6: How can I assess the purity of my final product?

A6: The purity of this compound can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can confirm the structure and identify the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

Data Presentation: Comparison of Purification Techniques

The following table summarizes typical results from different purification methods for this compound. Note that these are representative values and actual results may vary depending on the crude sample purity and experimental conditions.

Purification MethodStationary Phase / Solvent SystemTypical YieldPurity (by HPLC)Key Considerations
Column Chromatography Silica Gel / DCM:MeOH (95:5) + 0.5% TEA70-85%>98%Good for removing a wide range of impurities. Can be time-consuming.
Column Chromatography Neutral Alumina / Ethyl Acetate:Hexanes (1:1)65-80%>97%Alternative to silica for basic compounds to reduce tailing.
Recrystallization Isopropanol / Diethyl Ether50-70%>99%Highly effective for removing minor impurities if a suitable solvent is found. Can result in lower yields.
Acid-Base Extraction DCM / 1M HCl (aq)80-95% (crude)85-95%Good for removing non-basic impurities. Often used as a preliminary purification step.
Distillation (Kugelrohr) High Vacuum (e.g., <0.1 mmHg)60-75%>98%Suitable if the compound is thermally stable and has a sufficiently low boiling point.

Experimental Protocols

Protocol 1: Purification by Column Chromatography on Silica Gel
  • Preparation of the Column:

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% Dichloromethane with 0.5% Triethylamine).

    • Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.

    • Equilibrate the column by running 2-3 column volumes of the initial eluent through the packed silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent.

    • Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent to dryness.

    • Carefully load the sample onto the top of the prepared column.

  • Elution:

    • Begin eluting the column with the initial, less polar solvent system.

    • Gradually increase the polarity of the eluent by increasing the percentage of methanol (e.g., from 0% to 5% MeOH in DCM, with 0.5% TEA maintained throughout).

    • Collect fractions and monitor the elution of the product by TLC.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., isopropanol).

    • Allow the solution to cool to room temperature and then in an ice bath. If crystals form, this is a potentially good single-solvent system.

    • If the compound is very soluble, a two-solvent system may be necessary. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., DCM or ethyl acetate) at room temperature. Add a "poor" solvent (e.g., hexanes or diethyl ether) dropwise until the solution becomes cloudy. Gently heat until the solution is clear again.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen recrystallization solvent and heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

PurificationWorkflow start Crude Product This compound prelim_purify Preliminary Purification (e.g., Acid-Base Extraction) start->prelim_purify check_purity Assess Purity (TLC, HPLC, NMR) prelim_purify->check_purity is_pure Is Purity >95%? check_purity->is_pure final_product Final Pure Product is_pure->final_product Yes choose_method Choose Primary Purification Method is_pure->choose_method No column_chrom Column Chromatography choose_method->column_chrom Complex Mixture recrystallization Recrystallization choose_method->recrystallization Mostly Pure distillation Distillation choose_method->distillation Liquid & Thermally Stable column_chrom->check_purity recrystallization->check_purity distillation->check_purity

Caption: Decision workflow for selecting a purification technique.

ColumnChromatographyWorkflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry in Initial Eluent pack_column Pack and Equilibrate the Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Purified Product evaporate->pure_product

Technical Support Center: 1-(Pyridin-2-ylmethyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 1-(Pyridin-2-ylmethyl)-1,4-diazepane. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2] It is recommended to store the compound locked up and away from incompatible substances such as strong oxidizing agents.[1][2]

Q2: What is the expected shelf life of this compound?

Q3: My sample of this compound has changed color (e.g., turned yellow or brown). What could be the cause?

A3: Color change is often an indication of degradation. This can be caused by exposure to air (oxidation), light (photodegradation), or elevated temperatures. The pyridine and diazepane rings can be susceptible to oxidation. It is recommended to handle the compound under an inert atmosphere if possible and protect it from light.

Q4: I am seeing unexpected peaks in my analytical results (e.g., HPLC, LC-MS). What could they be?

A4: Unexpected peaks are likely degradation products or impurities. Depending on the experimental conditions, these could arise from hydrolysis of the diazepine ring, particularly under acidic or basic conditions, or oxidation of the pyridine ring or the tertiary amines. A common degradation pathway for related compounds involves cleavage of the diazepine ring.[3]

Q5: What are the hazardous decomposition products of this compound?

A5: Upon combustion, hazardous decomposition products can include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride.[2] These are formed under high heat and are not typically encountered during standard laboratory handling and storage.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor reproducibility in biological assays Compound degradation leading to lower active concentration.Confirm the purity of the compound stock solution before each experiment using a suitable analytical method like HPLC. Prepare fresh stock solutions regularly.
Unexpected reaction byproducts The compound may be degrading under the reaction conditions (e.g., presence of strong acids, bases, or oxidizing agents).Review the reaction conditions for compatibility with the compound's stability profile. Consider running the reaction under an inert atmosphere and at a lower temperature.
Sample appears oily or has a different consistency Absorption of moisture from the atmosphere (hygroscopic).Store the compound in a desiccator. If handling outside of a glovebox, minimize the time it is exposed to the atmosphere.
Inconsistent analytical results (HPLC, NMR) On-column degradation or degradation in the analytical solvent.Ensure the mobile phase pH is compatible with the compound. Use freshly prepared solutions for analysis. Check for potential interactions with the column stationary phase.

Stability and Handling Summary

Parameter Recommendation Reference
Storage Temperature Cool, dry place; 2-8°C for long-term storage.[1][3][4]
Atmosphere Store in a tightly closed container. For sensitive applications, consider storage under an inert gas (e.g., Argon, Nitrogen).[1][2]
Light Protect from light to prevent photodegradation.
Conditions to Avoid Heat, sparks, open flames, sources of ignition, and exposure to moisture.[1]
Incompatible Materials Strong oxidizing agents.[1][2]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M sodium hydroxide before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Store a solid sample of the compound in an oven at 80°C for 48 hours.

    • Dissolve the heat-stressed sample in the initial solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a specified duration.

    • Analyze the solution alongside a control sample kept in the dark.

  • Analysis: Analyze all stressed samples and a control (unstressed) sample by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to determine the percentage of degradation and identify any degradation products.

Protocol 2: HPLC Method for Purity Assessment

Objective: To separate this compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

G Potential Degradation Pathways cluster_oxidation Oxidation (e.g., H₂O₂) cluster_hydrolysis Hydrolysis (Acid/Base) parent This compound N_oxide Pyridine N-oxide derivative parent->N_oxide Oxidation diazepane_oxide Diazepane N-oxide derivative parent->diazepane_oxide Oxidation ring_opening Ring-opened diazepane parent->ring_opening Hydrolysis

Caption: Potential degradation pathways for this compound.

G Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (Solid, 80°C) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis report Identify Degradants & Determine Stability Profile analysis->report

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Optimizing N-alkylation of 1,4-Diazepane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of 1,4-diazepane.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for N-alkylation of 1,4-diazepane?

A1: The two main strategies for N-alkylation of 1,4-diazepane are:

  • Direct Alkylation: This method involves the reaction of 1,4-diazepane with an alkyl halide (e.g., benzyl bromide, methyl iodide) in the presence of a base. The base is crucial for neutralizing the acid generated during the reaction.[1]

  • Reductive Amination: This approach involves the reaction of 1,4-diazepane with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the N-alkylated product. This method is particularly useful for introducing more complex alkyl groups.[2][3]

Q2: How can I control the selectivity between mono- and di-N-alkylation of 1,4-diazepane?

A2: Achieving selective mono-alkylation can be challenging as the mono-alkylated product is often more nucleophilic than the starting diamine, leading to the formation of the di-alkylated product. Strategies to favor mono-alkylation include:

  • Stoichiometry Control: Using a large excess of 1,4-diazepane relative to the alkylating agent can statistically favor mono-alkylation.

  • Use of a Mono-Protected Diazepane: Starting with a mono-protected 1,4-diazepane, such as 1-(tert-butoxycarbonyl)-1,4-diazepane (1-Boc-1,4-diazepane), allows for selective alkylation of the unprotected nitrogen. The protecting group can then be removed in a subsequent step.

  • Reaction Conditions: Lowering the reaction temperature and using a weaker base may also help to improve selectivity for the mono-alkylated product.

Q3: What are common side reactions to be aware of during the N-alkylation of 1,4-diazepane?

A3: Besides the formation of a mixture of mono- and di-alkylated products, other potential side reactions include:

  • Quaternization: Over-alkylation can lead to the formation of quaternary ammonium salts, especially with highly reactive alkylating agents like methyl iodide.

  • Elimination: If the alkyl halide is prone to elimination (e.g., secondary or tertiary halides), this can compete with the desired substitution reaction, especially at higher temperatures or with sterically hindered bases.

  • Hydrolysis of Reactants or Products: If moisture is present, some reactants or products might be susceptible to hydrolysis, particularly if the reaction is run at elevated temperatures for extended periods.

Troubleshooting Guides

Problem 1: Low or No Yield of the N-Alkylated Product
Possible Cause Troubleshooting Step
Inactive Alkylating Agent Verify the purity and reactivity of your alkylating agent. Consider using a more reactive halide (I > Br > Cl). Adding a catalytic amount of sodium or potassium iodide can enhance the reactivity of alkyl chlorides or bromides.
Insufficiently Strong or Insoluble Base For direct alkylation, ensure the base is strong enough to deprotonate the diazepine. If using a solid base like potassium carbonate (K₂CO₃), ensure it is finely powdered and well-stirred. Consider switching to a stronger or more soluble base like sodium hydride (NaH) or using a phase-transfer catalyst.[1]
Low Reaction Temperature Many N-alkylation reactions require heating. Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS.
Poor Solvent Choice Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally good choices for direct alkylation. For reductive amination, solvents like dichloromethane (DCM) or methanol are common.[2][3]
Ineffective Reducing Agent (Reductive Amination) Ensure the reducing agent is active. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often effective and selective.[3] Sodium borohydride (NaBH₄) can also be used, sometimes requiring acidic conditions to facilitate iminium ion formation.[2]
Problem 2: Poor Selectivity (Mixture of Mono- and Di-Alkylated Products)
Possible Cause Troubleshooting Step
Stoichiometry of Reactants To favor mono-alkylation, use a significant excess of 1,4-diazepane (e.g., 3-5 equivalents). To favor di-alkylation, use a slight excess of the alkylating agent (e.g., 2.2 equivalents).
High Reactivity of Mono-alkylated Intermediate Consider a two-step approach using a mono-protected 1,4-diazepane (e.g., 1-Boc-1,4-diazepane) for mono-alkylation.
Reaction Temperature Too High Higher temperatures can favor over-alkylation. Try running the reaction at a lower temperature for a longer period.

Data Presentation: Comparison of Reaction Conditions

Table 1: Direct N-Alkylation of 1,4-Diazepane and Analogs

Alkylating AgentBaseSolventTemp. (°C)Time (h)Product(s)Yield (%)Reference
Benzyl BromideK₂CO₃AcetonitrileReflux121,4-Dibenzyl-1,4-diazepaneHigh (qualitative)Adapted from[1]
Benzyl BromideNaHTHFRT6N-Benzyl-1,4-oxazepaneHigh (qualitative)[1]
1-Bromo-3-chloropropaneK₂CO₃AcetonitrileReflux12N-(3-chloropropyl)-1,4-oxazepane90[1]

*Note: Data for 1,4-oxazepane, a structurally similar cyclic ether amine.

Table 2: Reductive Amination of 1,4-Diazepane Derivatives

Carbonyl CompoundReducing AgentSolventTemp. (°C)Time (h)ProductYield (%)Reference
4-Ethoxybenzaldehyde (2 eq.)NaBH₄MethanolRT2Mono/Di/Tri-alkylated 1,4-diazepane-6-amineMixture[2]
CyclohexanecarbaldehydeNaBH(OAc)₃CH₂Cl₂RT16N-Cyclohexylmethyl-1,4-oxazepane*78[1]

*Note: Data for 1,4-oxazepane, a structurally similar cyclic ether amine.

Experimental Protocols

Protocol 1: Direct N,N'-Dibenzylation of 1,4-Diazepane

This protocol is adapted from general procedures for N-alkylation of cyclic amines.[1]

  • To a solution of 1,4-diazepane (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • Add benzyl bromide (2.2 eq) to the suspension.

  • Heat the reaction mixture to reflux and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1,4-dibenzyl-1,4-diazepane.

Protocol 2: Reductive Amination for N-Alkylation of 1,4-Diazepane

This protocol is a general method adaptable for 1,4-diazepane.[3][4]

  • Dissolve 1,4-diazepane (1.0 eq) and the desired aldehyde or ketone (1.1 eq for mono-alkylation, 2.2 eq for di-alkylation) in dichloromethane (CH₂Cl₂) under a nitrogen atmosphere.

  • Stir the solution at room temperature for 1 hour to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq per carbonyl group) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve 1,4-diazepane and base (if direct alkylation) in appropriate solvent add_reagent Add alkylating agent (direct alkylation) or carbonyl compound (reductive amination) prep->add_reagent add_reducing Add reducing agent (reductive amination only) add_reagent->add_reducing If reductive amination react Stir at specified temperature and time add_reducing->react quench Quench reaction react->quench extract Extract product quench->extract purify Purify by chromatography extract->purify

Caption: General experimental workflow for the N-alkylation of 1,4-diazepane.

troubleshooting_guide start Low Yield or Incomplete Reaction check_reagents Are reagents pure and active? start->check_reagents check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes replace_reagents Replace or purify reagents. Add catalytic iodide for alkyl halides. check_reagents->replace_reagents No check_base Is the base strong/soluble enough? check_conditions->check_base Unsure increase_temp Increase reaction temperature. check_conditions->increase_temp No, temp too low change_solvent Switch to a more appropriate solvent (e.g., DMF, ACN). check_conditions->change_solvent No, poor solvent check_base->increase_temp Yes stronger_base Use a stronger/more soluble base (e.g., NaH) or phase-transfer catalyst. check_base->stronger_base No

Caption: Troubleshooting decision tree for low yield in N-alkylation reactions.

References

Technical Support Center: Synthesis of Pyridinylmethyl Diazepanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of pyridinylmethyl diazepanes.

Troubleshooting Guide

This section addresses common issues encountered during the N-alkylation of diazepanes with pyridinylmethyl halides.

Q1: I am observing low to no yield of my desired pyridinylmethyl diazepane. What are the potential causes and how can I improve the outcome?

A1: Low or no yield in the N-alkylation of diazepanes is a common issue. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.

  • Reagent Quality: Ensure the purity of your starting materials. The diazepane starting material should be pure, and the pyridinylmethyl halide should be free from degradation. Some alkylating agents can be unstable, so using a freshly prepared or acquired reagent is advisable.

  • Base Selection and Strength: The choice of base is critical. If 2-(chloromethyl)pyridine hydrochloride is used as the alkylating agent, a strong base like sodium hydroxide (NaOH) is required to both deprotonate the diazepane nitrogen and neutralize the hydrochloride salt.[1] For non-salt alkylating agents, common bases include potassium carbonate (K2CO3), sodium hydride (NaH), and cesium carbonate (Cs2CO3).[2][3] The solubility of the base in the reaction solvent can also impact the reaction rate.[4]

  • Reaction Temperature: Inadequate temperature can lead to a sluggish reaction. While some N-alkylations proceed at room temperature, others may require heating.[2] However, excessively high temperatures can lead to decomposition of reagents or products, particularly with sensitive heterocyclic systems.

  • Solvent Choice: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are commonly used for N-alkylation reactions.[1][3] The choice of solvent can also affect the regioselectivity of the alkylation.[4]

Troubleshooting Workflow for Low Yield

G start Low or No Product Yield reagent_quality Check Purity of Starting Materials start->reagent_quality base_issue Evaluate Base and Reaction Conditions start->base_issue workup_issue Review Work-up and Purification Procedure start->workup_issue no_reaction No Reaction Observed reagent_quality->no_reaction base_issue->no_reaction side_products Side Products Formed base_issue->side_products purification_fail Product Loss During Purification workup_issue->purification_fail optimize_base Optimize Base (e.g., NaH, K2CO3, NaOH) no_reaction->optimize_base optimize_temp Optimize Temperature and Reaction Time no_reaction->optimize_temp optimize_solvent Optimize Solvent (e.g., DMF, MeCN, THF) no_reaction->optimize_solvent side_products->optimize_base side_products->optimize_temp side_products->optimize_solvent modify_workup Modify Work-up (e.g., pH adjustment) purification_fail->modify_workup success Improved Yield optimize_base->success optimize_temp->success optimize_solvent->success modify_workup->success G cluster_reactants Reactants cluster_products Potential Products diazepane Diazepane desired_product Desired Mono-alkylated Pyridinylmethyl Diazepane diazepane->desired_product 1 eq. Alkyl Halide Controlled Conditions dialkylated Dialkylated Product diazepane->dialkylated Excess Alkyl Halide regioisomer Regioisomer diazepane->regioisomer Asymmetric Diazepane alkyl_halide Pyridinylmethyl Halide quaternized Quaternized Pyridinium Salt alkyl_halide->quaternized Self-reaction (Excess Halide) G start Start dissolve Dissolve Diazepane in Anhydrous Solvent (e.g., DMF) start->dissolve add_base Add Base (e.g., NaH, K2CO3) dissolve->add_base add_halide Add Pyridinylmethyl Halide (slowly at 0°C to RT) add_base->add_halide react Stir at RT or Heat (Monitor by TLC/LC-MS) add_halide->react workup Aqueous Work-up (Quench, Extract) react->workup purify Purify Crude Product (Column Chromatography, Crystallization) workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

References

Technical Support Center: Purification of 1-(Pyridin-2-ylmethyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Pyridin-2-ylmethyl)-1,4-diazepane. The following information is designed to address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound typically proceeds via reductive amination of 2-pyridinecarboxaldehyde with 1,4-diazepane. Potential impurities include:

  • Unreacted Starting Materials: 2-pyridinecarboxaldehyde and 1,4-diazepane.

  • Intermediate Imine: The imine formed between 2-pyridinecarboxaldehyde and 1,4-diazepane that has not been fully reduced.

  • Over-alkylation Product: 1,4-bis(pyridin-2-ylmethyl)-1,4-diazepane, where both nitrogen atoms of the diazepane ring are alkylated.

  • Byproducts from the Reducing Agent: Depending on the reducing agent used (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride), byproducts may be present. For instance, reactions with sodium triacetoxyborohydride can sometimes lead to the formation of N-acetylated or N-ethylated impurities under certain conditions.[1]

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process. A suitable solvent system for TLC analysis would be a mixture of a non-polar and a polar solvent, such as dichloromethane/methanol or ethyl acetate/methanol, often with a small amount of a basic modifier like triethylamine to prevent streaking of the amine spots. The spots can be visualized under UV light (due to the pyridine ring) or by staining with an appropriate agent like potassium permanganate or ninhydrin.

Q3: My purified this compound is a colored oil, but I expected a solid. What should I do?

A3: While some sources describe the free base as an oil, it is possible to obtain it as a solid, or to convert it to a solid salt for easier handling and purification. If you have a colored oil, it likely contains impurities. Further purification by column chromatography is recommended. If the purified product is still an oil, you can consider converting it to a hydrochloride or another salt by treating a solution of the base with the corresponding acid. Salts are typically crystalline solids and can be further purified by recrystallization.

Q4: What are the recommended storage conditions for purified this compound?

A4: As an amine, this compound can be sensitive to air and light. It is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8°C) and protected from light.[2]

Troubleshooting Guides

Column Chromatography Issues
Problem Potential Cause Solution
Poor Separation of Product and Impurities Incorrect solvent system.Optimize the eluent system using TLC. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, often provides better separation. For basic compounds like this, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and resolution.[3]
Product Elutes with the Solvent Front Eluent is too polar.Decrease the polarity of the eluent. Start with a less polar solvent like pure ethyl acetate or a high ratio of hexane/ethyl acetate and gradually increase the polarity.
Product Does Not Elute from the Column Eluent is not polar enough.Increase the polarity of the eluent. A common solvent system for aminopyridines is a gradient of dichloromethane/methanol.
Streaking of Spots on TLC and Tailing of Peaks in Column The compound is interacting strongly with the acidic silica gel.Deactivate the silica gel by pre-treating it with a solvent system containing triethylamine. Alternatively, use a different stationary phase like alumina (neutral or basic).
Recrystallization Issues
Problem Potential Cause Solution
Compound Oils Out Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.Try a lower-boiling point solvent. Alternatively, use a two-solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not). Dissolve the compound in a minimum amount of the hot "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy, then allow it to cool slowly. Scratching the inside of the flask or adding a seed crystal can also induce crystallization.[4][5]
Low Recovery of Purified Product Too much solvent was used for dissolution. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the compound. After crystallization, cool the mixture in an ice bath to maximize the yield of crystals.
No Crystals Form Upon Cooling The solution is not supersaturated.Evaporate some of the solvent to increase the concentration and then try cooling again. If that fails, add a miscible "poor" solvent to induce precipitation.
Product is Still Impure After Recrystallization The chosen solvent system does not effectively differentiate between the product and the impurity.Try a different solvent or a combination of solvents. Sometimes, a second recrystallization from a different solvent system is necessary.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

1. Preparation of the Column:

  • Select a glass column of appropriate size. A general rule is to use about 20-50 times the weight of silica gel to the weight of the crude product.[3]
  • Prepare a slurry of silica gel in the initial, least polar eluent.
  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
  • Allow the silica gel to pack under gravity or with gentle pressure.
  • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
  • Equilibrate the column by running the initial eluent through it until the packing is stable.

2. Sample Loading:

  • Dissolve the crude this compound in a minimum amount of the initial eluent or a slightly more polar solvent if it is not soluble.
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

3. Elution:

  • Begin elution with the initial, non-polar solvent system (e.g., 100% Ethyl Acetate or a high ratio of Hexane/Ethyl Acetate).
  • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., Methanol) in a stepwise or continuous gradient. A typical gradient could be from 0% to 10% Methanol in Ethyl Acetate.
  • Add 0.1-1% triethylamine to the eluent system to minimize tailing.

4. Fraction Collection and Analysis:

  • Collect fractions of the eluate in test tubes.
  • Analyze the fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Table 1: Example Column Chromatography Conditions

ParameterValue
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase Gradient of 0-10% Methanol in Ethyl Acetate (+ 0.5% Triethylamine)
TLC Monitoring Ethyl Acetate/Methanol (9:1) + 0.5% Triethylamine
Visualization UV light (254 nm) and/or Potassium Permanganate stain
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

1. Sample Preparation:

  • Accurately weigh and dissolve a small amount of the sample in the mobile phase to a final concentration of approximately 0.2-0.5 mg/mL.[6]

2. HPLC Conditions:

  • Column: A C18 reversed-phase column is a good starting point. For basic compounds, a column with low silanol activity or an end-capped column is recommended to improve peak shape.
  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For LC-MS compatibility, volatile buffers like ammonium formate or ammonium acetate are preferred. A common mobile phase would be a gradient of acetonitrile in water with 0.1% formic acid or ammonium formate buffer.[6][7]
  • Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm or 260 nm). Mass spectrometry (MS) can also be used for identification.

Table 2: Example HPLC Conditions

ParameterValue
Column C18, 3.0 x 150 mm, 3 µm
Mobile Phase A: Water with 10 mM Ammonium Formate, pH 3B: Acetonitrile with 10 mM Ammonium Formate, pH 3
Gradient 10% to 90% B over 10 minutes
Flow Rate 0.6 mL/min
Detection UV at 254 nm
Injection Volume 3 µL

Visualizations

G General Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound col_chrom Column Chromatography start->col_chrom recryst Recrystallization col_chrom->recryst Optional Further Purification tlc TLC Analysis col_chrom->tlc Monitor Fractions hplc HPLC Purity Check col_chrom->hplc recryst->hplc tlc->col_chrom nmr Structural Confirmation (NMR, MS) hplc->nmr end Pure this compound nmr->end

Caption: A general workflow for the purification and analysis of this compound.

G Troubleshooting Logic for Impurity Removal cluster_impurities Potential Impurities cluster_solutions Purification Strategy start Crude Product Analysis (TLC/HPLC) starting_materials Unreacted Starting Materials (2-pyridinecarboxaldehyde, 1,4-diazepane) start->starting_materials side_product Side-Product (e.g., Over-alkylation) start->side_product other Other Impurities (e.g., from reducing agent) start->other column Column Chromatography (Optimized Eluent) starting_materials->column side_product->column acid_base_extraction Acid-Base Extraction (for basic/neutral impurities) other->acid_base_extraction recrystallization Recrystallization (Solvent Screening) column->recrystallization For higher purity end Pure Product column->end recrystallization->end acid_base_extraction->column

References

Technical Support Center: 1,4-Diazepane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 1,4-diazepane synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold. The following question-and-answer guide addresses common challenges encountered during the synthesis, functionalization, and purification of 1,4-diazepane derivatives, providing field-proven insights and actionable protocols to enhance your experimental success.

Section 1: General Reaction Troubleshooting & Low Yields

Question: My initial attempt at a 1,4-diazepane synthesis resulted in a very low yield and a complex mixture of products. Where should I begin my troubleshooting?

Answer: A low yield in a complex reaction mixture is a common starting problem. A systematic approach is crucial. Before making significant changes to the core reaction, it's essential to validate the fundamentals of your experiment. We recommend a tiered approach to diagnose the issue.

First, verify the integrity of your starting materials. Diamines can be susceptible to oxidation and hydration, while aldehydes can undergo oxidation to carboxylic acids. Confirm the purity of your reagents via NMR or LC-MS.

Second, rigorously control the reaction environment. Many condensation reactions for forming the diazepine ring are sensitive to moisture. Ensure you are using dry solvents and an inert atmosphere (e.g., Nitrogen or Argon) where necessary.

If starting materials and conditions are validated, the next step is to analyze the reaction mixture by LC-MS to identify the masses of the major species. This information will guide your optimization efforts by revealing whether the issue is an incomplete reaction, degradation, or the formation of specific, undesired side products.

Below is a general workflow to guide your initial troubleshooting efforts.

G General Troubleshooting Workflow for 1,4-Diazepane Synthesis start Low Yield or Reaction Failure check_reagents 1. Verify Reagent Purity (NMR, LC-MS) start->check_reagents check_conditions 2. Confirm Anhydrous Conditions & Inert Atmosphere check_reagents->check_conditions analyze_mixture 3. Analyze Crude Mixture (LC-MS, TLC) check_conditions->analyze_mixture incomplete_rxn Incomplete Reaction analyze_mixture->incomplete_rxn  Predominantly  Starting Material side_products Side Products Detected analyze_mixture->side_products  Multiple New  Spots/Peaks degradation Degradation Detected analyze_mixture->degradation  Unidentifiable  Baseline/Smear optimize Optimize Reaction Parameters: - Temperature - Concentration - Catalyst Loading - Reaction Time incomplete_rxn->optimize modify Modify Synthetic Route or Purification Strategy side_products->modify lower_temp Lower Temperature or Use Milder Reagents degradation->lower_temp G Simplified Reductive Amination Pathways of DAZA DAZA DAZA + 2 R-CHO Intermediate Bicyclic Bisaminal Intermediate (1) DAZA->Intermediate Condensation Di_Product Dialkylated Product (3) Intermediate->Di_Product Reductive Cleavage (NaBH4) Mono_Product Monoalkylated Product (4) Intermediate->Mono_Product Side Pathway (Incomplete Reaction) Tri_Product Desired Trialkylated Product (2) Di_Product->Tri_Product + R-CHO + NaBH4 (Reductive N-Alkylation)

1-(Pyridin-2-ylmethyl)-1,4-diazepane reaction monitoring by TLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reaction Monitoring by TLC

This guide provides detailed protocols and troubleshooting advice for monitoring the synthesis of 1-(Pyridin-2-ylmethyl)-1,4-diazepane using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: Why is Thin-Layer Chromatography (TLC) used to monitor this reaction?

A1: TLC is a rapid, inexpensive, and effective technique used to monitor the progress of a chemical reaction.[1][2] It allows researchers to qualitatively assess the consumption of starting materials and the formation of the product. By comparing the spots of the reaction mixture with the spots of the starting materials, one can determine if the reaction is complete.[1]

Q2: What are the likely starting materials for the synthesis of this compound?

A2: The synthesis typically involves the reaction of 1,4-diazepane (also known as homopiperazine) with a pyridine-containing electrophile. Common routes include:

  • Reductive Amination: Using 2-pyridinecarboxaldehyde .

  • Nucleophilic Substitution: Using 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine .

Q3: How do I choose an appropriate mobile phase (solvent system) for this analysis?

A3: The choice of solvent system depends on the polarity of the compounds. This compound and its precursors are polar, basic amines. A good starting point is a mixture of a non-polar and a polar solvent, with a small amount of a basic modifier to prevent streaking.[3] A common choice is Dichloromethane (DCM) and Methanol (MeOH). If spots remain at the baseline, the polarity of the mobile phase should be increased by adding more methanol.[1][4]

Q4: How can I visualize the spots on the TLC plate?

A4: Since only compounds with sufficient conjugation are UV-active, not all components may be visible under a UV lamp.[5] The pyridine ring in the product and one of the likely starting materials makes them UV-active (visible at 254 nm). However, 1,4-diazepane is not UV-active. Therefore, a chemical staining agent is required for full visualization.[4]

  • UV Light (254 nm): To see the product and pyridine-based starting material.

  • Potassium Permanganate (KMnO₄) Stain: An excellent general stain for oxidizable groups like amines, which will appear as yellow-brown spots on a purple background.[5][6]

  • Ninhydrin Stain: Specifically stains primary and secondary amines. This is useful for visualizing the 1,4-diazepane starting material, which will typically turn purple or yellow. The tertiary amine product will not react.[5][7]

  • Iodine Vapor: A general, non-destructive method where compounds appear as brown spots.[5][8]

Q5: What is an Rf value and how is it calculated?

A5: The Retention Factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[9][10] It is calculated using the formula:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [10]

The Rf value is a characteristic of a compound under specific TLC conditions (adsorbent, solvent system, temperature) and helps in its identification.[11][12] More polar compounds interact more strongly with the polar silica plate and thus have lower Rf values.[11]

Detailed Experimental Protocol

This protocol outlines the methodology for monitoring the reaction progress using TLC.

1. Materials and Reagents:

  • Silica gel 60 F254 TLC plates

  • TLC developing chamber with a lid

  • Capillary tubes for spotting

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et₃N) or Ammonium Hydroxide (NH₄OH)

  • Visualization agents: UV lamp, Potassium Permanganate (KMnO₄) stain solution.

  • Reaction mixture, starting material(s), and product standard (if available).

2. TLC Chamber and Mobile Phase Preparation:

  • Prepare the mobile phase. A recommended starting system is 95:5:0.5 DCM/MeOH/Et₃N . Adjust the ratio based on preliminary results.

  • Pour a small amount (0.5 cm depth) of the mobile phase into the TLC chamber.

  • Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent, to saturate the chamber atmosphere.

  • Close the lid and allow the chamber to equilibrate for 5-10 minutes.

3. TLC Plate Preparation and Spotting:

  • Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate.[1]

  • Mark lanes for the starting material (SM), co-spot (C), and reaction mixture (R).

  • Prepare dilute solutions of your starting material(s) and reaction mixture (a few milligrams in ~0.5 mL of a volatile solvent).[1]

  • Using a capillary tube, apply a small spot of each solution to its designated lane on the origin line. Ensure the spots are small and concentrated by applying them multiple times, allowing the solvent to evaporate between applications.[4][11]

  • The "co-spot" lane involves spotting the starting material first, and then spotting the reaction mixture directly on top of it. This helps to confirm the identity of the starting material spot in the reaction lane.

4. Development:

  • Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line.[4]

  • Close the chamber and allow the solvent to ascend the plate by capillary action.

  • Remove the plate when the solvent front is about 1 cm from the top.

  • Immediately mark the solvent front with a pencil.[11]

  • Allow the plate to air dry completely.

5. Visualization and Analysis:

  • Visualize the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.

  • Submerge the plate in a KMnO₄ staining solution using forceps, then remove it quickly.

  • Gently heat the plate with a heat gun until colored spots appear against the background.

  • Calculate the Rf values for all spots. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_eluent Prepare Mobile Phase (e.g., 95:5:0.5 DCM/MeOH/Et3N) prep_chamber Equilibrate TLC Chamber prep_eluent->prep_chamber prep_plate Prepare & Spot Plate (SM, Co-spot, Reaction) develop Develop Plate prep_plate->develop dry Dry Plate develop->dry visualize_uv Visualize (UV Lamp) dry->visualize_uv visualize_stain Stain (e.g., KMnO4) visualize_uv->visualize_stain calculate_rf Calculate Rf Values visualize_stain->calculate_rf interpret Interpret Results (Reaction Progress) calculate_rf->interpret Troubleshooting start Analyze Developed TLC Plate q1 Are spots streaked? start->q1 s1 Add base (Et3N/NH3) to eluent OR Use a more dilute sample q1->s1 Yes q2 Are spots near baseline (Rf ≈ 0)? q1->q2 No s1->q2 s2 Increase eluent polarity (e.g., add more MeOH) q2->s2 Yes q3 Are spots near solvent front (Rf ≈ 1)? q2->q3 No end_node Good Separation Achieved s2->end_node s3 Decrease eluent polarity (e.g., reduce MeOH) q3->s3 Yes q4 Are spots invisible? q3->q4 No s3->end_node s4 Use a chemical stain (e.g., KMnO4, Ninhydrin) q4->s4 Yes q4->end_node No s4->end_node

References

Technical Support Center: Synthesis of 1-(Pyridin-2-ylmethyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the synthesis of 1-(Pyridin-2-ylmethyl)-1,4-diazepane, with a focus on the impact of solvent selection on the reaction outcome. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is typically a nucleophilic substitution reaction where 1,4-diazepane is N-alkylated using a 2-pyridinylmethyl halide, such as 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine. The reaction is carried out in the presence of a base to neutralize the hydrogen halide formed.

Q2: How does the choice of solvent affect the N-alkylation reaction?

A2: The solvent plays a crucial role in the reaction by influencing the solubility of reactants, the reaction rate, and in some cases, the selectivity of the alkylation. Aprotic solvents are generally effective for N-alkylation. While polar aprotic solvents like DMF can promote the reaction, they can be difficult to remove and may not be ideal from a "green" chemistry perspective. Alternative solvents such as acetonitrile or butanol can be considered. The choice of solvent can also impact the formation of byproducts.

Q3: What are the common side reactions to be aware of during the synthesis?

A3: A primary side reaction is the di-alkylation of 1,4-diazepane, resulting in the formation of 1,4-bis(pyridin-2-ylmethyl)-1,4-diazepane. This occurs because the mono-alkylated product is still nucleophilic and can react with another molecule of the alkylating agent. Careful control of stoichiometry is crucial to minimize this.

Q4: What purification methods are recommended for the final product?

A4: Column chromatography on silica gel is a common and effective method for purifying this compound from unreacted starting materials and the di-alkylated byproduct.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low to no product formation - Inactive alkylating agent- Insufficiently strong base- Low reaction temperature- Inappropriate solvent- Check the quality of the 2-pyridinylmethyl halide.- Use a stronger base (e.g., NaOH, K₂CO₃, or NaH).- Increase the reaction temperature.- Screen different solvents (e.g., DMF, acetonitrile, THF).
Formation of significant amounts of di-alkylated byproduct - Incorrect stoichiometry (excess alkylating agent)- High reaction concentration- Prolonged reaction time- Use a molar excess of 1,4-diazepane relative to the alkylating agent.- Perform the reaction at a lower concentration.- Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Difficulty in purifying the product - Similar polarities of the desired product, starting material, and di-alkylated byproduct.- Optimize the mobile phase for column chromatography to achieve better separation.- Consider converting the product to a salt for purification by crystallization, followed by neutralization.
Reaction does not go to completion - Insufficient base- Deactivation of the alkylating agent- Ensure at least a stoichiometric amount of base is used, preferably a slight excess.- Add the alkylating agent in portions if it is unstable under the reaction conditions.

Data Presentation: Solvent and Base Effects on Similar N-Alkylation Reactions

SubstrateAlkylating AgentSolventBaseTemperatureTimeYieldReference
7-chloro-1,5-benzodiazepine-2,4-dione2-chloromethyl-pyridine hydrochlorideDMFNaOHReflux48 h74%N/A
1,4-Oxazepane derivative1-bromo-3-chloropropaneAcetonitrileK₂CO₃Reflux12 h90%[1]

Note: The yields reported are for the di-alkylated and mono-alkylated products, respectively, and serve as a reference for reaction efficiency under the specified conditions.

Experimental Protocols

Protocol 1: N-Alkylation in Dimethylformamide (DMF)

This protocol is adapted from a similar procedure for the N-alkylation of a benzodiazepine derivative.

Materials:

  • 1,4-Diazepane

  • 2-(Chloromethyl)pyridine hydrochloride

  • Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1,4-diazepane (1.0 equivalent) in DMF in a round-bottom flask.

  • Add finely ground sodium hydroxide (2.2 equivalents) to the solution.

  • Add 2-(chloromethyl)pyridine hydrochloride (1.1 equivalents) portion-wise to the stirred suspension.

  • Heat the reaction mixture to a desired temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient).

Protocol 2: N-Alkylation in Acetonitrile

This protocol is based on the N-alkylation of 1,4-oxazepanes and offers a potentially "greener" alternative to DMF.

Materials:

  • 1,4-Diazepane

  • 2-(Chloromethyl)pyridine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1,4-diazepane (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).

  • Add 2-(chloromethyl)pyridine (1.0 equivalent) to the suspension.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 1,4-Diazepane in Solvent B Add Base A->B C Add 2-(Chloromethyl)pyridine B->C D Heat and Stir C->D E Monitor by TLC/LC-MS D->E F Quench Reaction E->F Reaction Complete G Extract with Organic Solvent F->G H Wash and Dry Organic Layer G->H I Concentrate H->I J Column Chromatography I->J K Characterize Product J->K troubleshooting_logic Start Low Yield or No Product Cause1 Inactive Reagents Start->Cause1 Cause2 Suboptimal Conditions Start->Cause2 Cause3 Di-alkylation Start->Cause3 If di-alkylated product is major Solution1 Check Reagent Quality Cause1->Solution1 Solution2 Optimize Temp, Base, Solvent Cause2->Solution2 Solution3 Adjust Stoichiometry Cause3->Solution3

References

Validation & Comparative

1-(Pyridin-2-ylmethyl)-1,4-diazepane vs other pyridine ligands

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 1-(Pyridin-2-ylmethyl)-1,4-diazepane and Other Pyridine-Based Ligands for Researchers and Drug Development Professionals.

In the vast landscape of coordination chemistry, catalysis, and medicinal chemistry, pyridine-based ligands stand out for their versatility and efficacy.[1][2] The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating with a wide array of metal ions to form stable complexes.[1] This guide provides a comparative analysis of this compound against other common pyridine ligands, namely pyridine, 2,2'-bipyridine (bipy), and 2,2':6',2''-terpyridine (terpy). The comparison focuses on their structural differences, performance in coordination and catalytic applications, and relevance in drug development, supported by experimental data and detailed protocols.

Structural Overview and Classification

Pyridine ligands can be classified based on their denticity—the number of donor atoms that can bind to a central metal ion. This structural feature is a primary determinant of the stability and geometry of the resulting metal complex.

  • Monodentate Ligands: Simple pyridine is a monodentate ligand, binding to a metal ion through its single nitrogen atom.[3]

  • Polydentate (Chelating) Ligands: Ligands with multiple donor atoms, such as bipyridine and terpyridine, can form ring-like structures with the metal ion, a phenomenon known as chelation.[4] This chelate effect generally leads to significantly more stable complexes compared to those formed with monodentate ligands. This compound is a potentially tridentate ligand, with one pyridine nitrogen and two aliphatic amine nitrogens available for coordination.

Below is a diagram illustrating the classification of these pyridine ligands.

G cluster_0 Pyridine Ligands cluster_1 Classification by Denticity Pyridine Pyridine Monodentate Monodentate Pyridine->Monodentate Bipyridine Bipyridine Bidentate Bidentate Bipyridine->Bidentate Terpyridine Terpyridine Tridentate Tridentate Terpyridine->Tridentate This compound This compound This compound->Tridentate

Caption: Classification of Pyridine Ligands by Denticity.

Performance in Coordination Chemistry: Stability of Metal Complexes

The stability of a metal-ligand complex is quantified by its stability constant (log K) or overall stability constant (log β). A higher value indicates a more stable complex. Polydentate ligands generally form more stable complexes than analogous monodentate ligands due to the entropically favorable chelate effect.

LigandMetal Ionlog K / log βSolvent/Conditions
PyridineAg(I)log K1 = 2.0, log K2 = 2.0Aqueous, 25°C, μ = 0.1
2,2'-BipyridineFe(II)log β3 = 17.6Aqueous
2,2'-BipyridineCu(II)log β3 = 17.0Aqueous
2,2':6',2''-TerpyridineFe(II)log β2 = 21.1Aqueous
2,2':6',2''-TerpyridineNi(II)log β2 = 20.8Aqueous
This compoundData not availableN/AN/A

Performance in Homogeneous Catalysis

Pyridine ligands are integral to homogeneous catalysis, where they stabilize metal centers and modulate their reactivity and selectivity.[1][5] For instance, in palladium-catalyzed cross-coupling reactions, the electronic and steric properties of the pyridine ligand can significantly influence the catalytic efficiency.

A study on the Suzuki-Miyaura cross-coupling reaction using various 4-substituted pyridine ligands with Pd(II) precursors showed that most complexes provided excellent product yields (>90%).[6][7] The study suggested that while the nature of the complex (bis- vs. tetrakis-ligated) did not significantly impact efficiency, the electronic properties of the substituents on the pyridine ring did play a role.[6]

Below is a generalized catalytic cycle for the Suzuki-Miyaura reaction, illustrating the role of a generic pyridine ligand (L).

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition R-X trans-R-Pd(II)-X-L2 trans-R-Pd(II)-X-L2 Oxidative_Addition->trans-R-Pd(II)-X-L2 Transmetalation Transmetalation (R'-B(OH)2) trans-R-Pd(II)-X-L2->Transmetalation R'-B(OH)2 trans-R-Pd(II)-R'-L2 trans-R-Pd(II)-R'-L2 Transmetalation->trans-R-Pd(II)-R'-L2 Reductive_Elimination Reductive Elimination (R-R') trans-R-Pd(II)-R'-L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R'

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling.

Applications in Drug Development and Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[8] Its presence can enhance a molecule's pharmacological properties, including metabolic stability, permeability, and binding affinity to biological targets.[8]

  • Pyridine, Bipyridine, and Terpyridine: These motifs are found in numerous drugs and bioactive natural products, including vitamins (niacin, vitamin B6), coenzymes (NAD, NADP), and anticancer agents like imatinib.[9]

  • This compound: While specific drug development data for this ligand is sparse, its derivatives have been explored for their coordination chemistry with medically relevant metals. For example, a derivative of 1,4-diazepane functionalized with pyridine N-oxide groups has been synthesized and studied for its interaction with lanthanides, which have applications in medical imaging.[10] The diazepane ring itself is a common feature in psychoactive drugs.

Experimental Protocols

Synthesis of this compound

This protocol describes a general synthetic route via reductive amination.

Materials:

  • Pyridine-2-carboxaldehyde

  • 1,4-Diazepane

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1,4-diazepane (1.0 eq) in dichloroethane, add pyridine-2-carboxaldehyde (1.0 eq) followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

The following diagram illustrates the general workflow for ligand synthesis and subsequent metal complex formation.

G Start Start Reactants Pyridine Precursor + Diazepane Start->Reactants Reaction Reductive Amination Reactants->Reaction Purification Workup & Column Chromatography Reaction->Purification Ligand 1-(Pyridin-2-ylmethyl) -1,4-diazepane Purification->Ligand Complexation Reaction with Metal Salt (e.g., PdCl2) Ligand->Complexation Metal_Complex Metal-Ligand Complex Complexation->Metal_Complex End End Metal_Complex->End

Caption: Workflow for Ligand Synthesis and Metal Complexation.

General Protocol for a Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Aryl halide (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Pyridine ligand (e.g., this compound, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene/Water (4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide, aryl boronic acid, potassium carbonate, palladium(II) acetate, and the pyridine ligand.

  • Add the toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or GC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the biaryl product.

Conclusion

The choice of a pyridine ligand is highly dependent on the specific application.

  • This compound offers the potential for tridentate coordination, which could lead to unique complex geometries and reactivities. Its flexible diazepane backbone may also confer interesting properties. However, the lack of extensive performance data necessitates further experimental investigation to establish its utility compared to more common ligands.

  • Simple Pyridine is a fundamental monodentate ligand, suitable for applications where strong chelation is not required or where ligand lability is desired.[3]

  • Bipyridine and Terpyridine are the ligands of choice for forming highly stable complexes, which is advantageous in many catalytic and materials science applications where a robust coordination environment is crucial.[4][11]

For researchers and drug development professionals, this compound represents an underexplored scaffold with potential in areas where flexible, tridentate coordination is beneficial, such as in the development of novel catalysts or metal-based therapeutics. Its performance relative to established ligands like bipyridine and terpyridine warrants systematic investigation.

References

A Comparative Analysis of 1-(Pyridin-2-ylmethyl)-1,4-diazepane and its 3- and 4-Pyridyl Isomers for CNS Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 1-(Pyridin-2-ylmethyl)-1,4-diazepane and its corresponding 3- and 4-pyridyl isomers. While direct comparative experimental data for these specific compounds is limited in publicly available literature, this document synthesizes information on their synthesis and discusses the anticipated impact of the pyridine nitrogen's positional isomerism on their potential as central nervous system (CNS) receptor ligands, particularly for dopamine and serotonin receptors. The insights are drawn from structure-activity relationship (SAR) studies of analogous compounds.

Structural Comparison

The fundamental difference between the three isomers lies in the point of attachment of the pyridinylmethyl moiety to the 1,4-diazepane ring. This seemingly subtle variation is predicted to have a significant impact on the molecule's three-dimensional conformation, basicity, and ability to interact with receptor binding pockets.

G cluster_0 This compound cluster_1 1-(Pyridin-3-ylmethyl)-1,4-diazepane cluster_2 1-(Pyridin-4-ylmethyl)-1,4-diazepane Isomer_2 2-pyridyl Isomer Isomer_3 3-pyridyl Isomer Isomer_4 4-pyridyl Isomer Diazepane_Core 1,4-Diazepane Diazepane_Core->Isomer_2 Attachment at C2 Diazepane_Core->Isomer_3 Attachment at C3 Diazepane_Core->Isomer_4 Attachment at C4 G Start Pyridinecarboxaldehyde (2-, 3-, or 4-isomer) Step1 React with 1,4-Diazepane Start->Step1 Intermediate Schiff Base Intermediate Step1->Intermediate Step2 Reduction (e.g., NaBH4, H2/Pd-C) Intermediate->Step2 End 1-(Pyridinylmethyl)-1,4-diazepane (Isomer) Step2->End

A Comparative Guide to the Computational Docking of 1-(Pyridin-2-ylmethyl)-1,4-diazepane and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the computational docking performance of 1-(Pyridin-2-ylmethyl)-1,4-diazepane against key biological targets, alongside structurally related compounds. The information is compiled from various studies on pyridine and diazepine derivatives to offer insights into their potential therapeutic applications.

Comparative Docking Performance

While specific docking studies for this compound are not extensively available in the public domain, this guide presents a hypothetical docking scenario against two well-established cancer drug targets: Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). The performance is compared with known pyridine-based inhibitors.

CompoundTargetDocking Score (kcal/mol)Interacting Residues (Hypothetical/Reported)Reference Compound
This compound EGFR-7.8 (Hypothetical)Met793, Leu718, Asp855Erlotinib
Compound 14 (A pyridine derivative) EGFRNot specifiedNot specified[1][2]
This compound CDK2-8.2 (Hypothetical)Leu83, Ile10, Lys33, Gln131Roscovitine
Pyridine Derivative 4 CDK2High binding energyNot specified[3]
Pyridine Derivative 11 CDK2High binding energyNot specified[3]

Experimental Protocols: Molecular Docking

The following protocol outlines a standard computational docking workflow, synthesized from methodologies reported in studies of similar compounds.[3][4][5][6]

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structure of this compound and its analogs are sketched using molecular building software (e.g., ChemDraw, Avogadro). The structures are then energetically minimized using a suitable force field (e.g., MMFF94).

  • Protein Preparation: The crystal structure of the target protein (e.g., EGFR - PDB ID: 1M17, CDK2 - PDB ID: 2A4L) is retrieved from the Protein Data Bank.[3] Water molecules and any co-crystallized ligands are removed.[6] Hydrogen atoms are added, and charges are assigned to the protein structure.

2. Docking Simulation:

  • Grid Generation: A docking grid is defined around the active site of the protein, typically centered on the position of the co-crystallized ligand or catalytically important residues.

  • Docking Algorithm: A docking program such as AutoDock Vina or DOCK is employed to predict the binding conformation and affinity of the ligand within the protein's active site.[4] The Lamarckian Genetic Algorithm is a commonly used algorithm for exploring the conformational space of the ligand.

  • Analysis of Results: The docking results are analyzed to identify the best binding poses based on the lowest binding energy scores. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.

Visualizing Computational and Biological Pathways

Computational Docking Workflow

G cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (3D Structure & Energy Minimization) grid_gen Grid Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Structure, Remove Water/Ligands, Add Hydrogens) protein_prep->grid_gen docking_run Run Docking Simulation (e.g., AutoDock Vina) grid_gen->docking_run analyze_results Analyze Results (Binding Energy & Pose) docking_run->analyze_results visualize Visualize Interactions (Hydrogen Bonds, Hydrophobic Interactions) analyze_results->visualize

Caption: A generalized workflow for computational molecular docking studies.

EGFR Signaling Pathway

EGFR_Signaling cluster_downstream Downstream Signaling Cascades EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Cell_Proliferation Cell_Proliferation RAS_RAF->Cell_Proliferation leads to Cell_Survival Cell_Survival PI3K_AKT->Cell_Survival leads to Inhibitor This compound (Potential Inhibitor) Inhibitor->EGFR Inhibits

Caption: The EGFR signaling pathway and the potential point of inhibition.

References

Comparative Efficacy of 1-(Pyridin-2-ylmethyl)-1,4-diazepane Derivatives: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the preclinical data for 1-(Pyridin-2-ylmethyl)-1,4-diazepane derivatives, precluding a direct comparative analysis of their in vitro and in vivo efficacy. Despite extensive searches for specific studies detailing the pharmacological profile of this class of compounds, no dedicated research providing both in vitro activity and corresponding in vivo validation was identified.

The broader family of 1,4-diazepines is well-documented for its diverse range of biological activities, including but not limited to, anticancer, antimicrobial, and central nervous system effects. However, the specific influence of the pyridin-2-ylmethyl substituent at the N1 position of the 1,4-diazepane core on biological efficacy remains largely unexplored in the public domain. Similarly, while numerous studies report on the synthesis and biological evaluation of various pyridine derivatives, these do not extend to the specific diazepane conjugates .

This absence of specific data prevents the creation of a detailed comparison guide as initially requested. Key components such as quantitative data for efficacy (e.g., IC50, EC50, tumor growth inhibition), detailed experimental protocols for assays performed, and the elucidation of relevant signaling pathways are contingent on the availability of primary research findings.

Therefore, this report cannot provide the structured tables and visualizations comparing the in vitro and in vivo performance of this compound derivatives. Further research and publication in this specific area of medicinal chemistry are required to enable such a comparative analysis. Researchers, scientists, and drug development professionals interested in this particular scaffold are encouraged to initiate studies to characterize its pharmacological properties.

A Comparative Analysis of Synthetic Routes to 1,4-Diazepanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4 provides a versatile framework for developing therapeutics targeting a wide range of conditions, including cancer, infectious diseases, and central nervous system disorders.[1][3] The conformational flexibility of the diazepane ring allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets.

Given its significance, the development of efficient and versatile synthetic methods to access substituted 1,4-diazepanes is of paramount importance to drug discovery and development professionals. This guide provides a comparative analysis of several key synthetic strategies, offering insights into their mechanisms, advantages, and limitations. We will delve into the practical aspects of these methodologies, supported by experimental data and protocols, to empower researchers in selecting the optimal route for their specific synthetic challenges.

Key Synthetic Strategies: A Comparative Overview

Several synthetic strategies have been developed to construct the 1,4-diazepane core. This guide will focus on a comparative analysis of three prominent and mechanistically distinct approaches:

  • Reductive Amination: A classical and robust method for forming C-N bonds, readily adaptable for the synthesis of 1,4-diazepanes.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful cross-coupling reaction that has revolutionized the synthesis of aryl amines and can be applied to intramolecular cyclization to form the diazepane ring.[5][6]

  • Ring-Closing Metathesis (RCM): A versatile and functional-group-tolerant method for the formation of cyclic olefins, offering a distinct approach to the diazepane core.[7]

The following sections will provide a detailed examination of each of these routes, including their mechanistic underpinnings, experimental protocols, and a comparative summary of their performance.

Reductive Amination: The Workhorse Approach

Reductive amination is a cornerstone of amine synthesis and provides a straightforward and often high-yielding route to 1,4-diazepanes. The strategy typically involves the condensation of a diamine with a dicarbonyl compound, or the sequential alkylation of a diamine with a dihalide followed by cyclization. A particularly effective modern variation involves a one-pot reaction of a suitable amine precursor with aldehydes, followed by in-situ reduction.[8]

Mechanistic Rationale

The reaction proceeds through two key steps:

  • Imine/Enamine Formation: The initial reaction between an amine and a carbonyl group forms a Schiff base (imine) or an enamine intermediate.[8] This step is typically reversible and often acid-catalyzed.

  • Reduction: The intermediate imine or enamine is then reduced to the corresponding amine. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB). The choice of reducing agent is critical; milder reagents like NaBH₃CN and STAB are often preferred as they selectively reduce the iminium ion in situ without significantly reducing the starting carbonyl compound.

The intramolecular version of this reaction, starting with an amino-aldehyde or amino-ketone, is a powerful method for constructing the 1,4-diazepane ring.

Experimental Protocol: One-Pot Synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines[8]

This protocol illustrates a one-pot synthesis involving both carbonyl-amine condensation and subsequent reductive amination.

Step 1: Carbonyl Amine Condensation

  • Suspend 1 equivalent of 1,4-diazepane-6-amine (DAZA) in a mixture of methanol and chloroform (1/1, v/v).

  • Add 2 equivalents of the respective 4-alkoxy-2-hydroxybenzaldehyde.

  • Stir the mixture at room temperature to allow for the formation of the Schiff base and bisaminal intermediates.

Step 2: Reductive Amination

  • To the reaction mixture from Step 1, add 2 equivalents of sodium borohydride (NaBH₄).

  • Stir the mixture overnight at room temperature.

  • Remove the solvents under reduced pressure.

  • Dissolve the residue in methanol to induce precipitation of the product.

Performance Analysis & Causality
Parameter Reductive Amination Causality
Yield Generally Good to ExcellentThe reaction is often driven to completion by the irreversible reduction step.
Substrate Scope Broad; tolerant of many functional groups.The choice of reducing agent can be tuned to avoid reduction of other sensitive functional groups.
Reaction Conditions Mild (often room temperature)The use of selective reducing agents allows for mild reaction conditions.
Reagent Availability Starting materials (diamines, dicarbonyls) are often commercially available.This is a well-established and fundamental transformation in organic chemistry.
Limitations Potential for over-alkylation or side reactions if not carefully controlled.The reactivity of the amine and carbonyl components needs to be balanced.

This method's reliability and the ready availability of starting materials make it a first-choice consideration for many synthetic campaigns. The one-pot nature of many modern reductive amination protocols also enhances its efficiency.[8]

Workflow Diagram: Reductive Amination

G cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction Diamine Diamine Imine/Enamine Intermediate Imine/Enamine Intermediate Diamine->Imine/Enamine Intermediate Condensation Dicarbonyl Dicarbonyl Dicarbonyl->Imine/Enamine Intermediate 1,4-Diazepane 1,4-Diazepane Imine/Enamine Intermediate->1,4-Diazepane Reduction Reducing Agent Reducing Agent Reducing Agent->1,4-Diazepane

Caption: Reductive Amination Workflow

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] Its intramolecular variant provides an elegant and efficient method for the synthesis of N-aryl 1,4-diazepanes, which are prevalent in pharmaceutically active compounds.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves the following key steps:[5][6]

  • Oxidative Addition: A Pd(0) catalyst oxidatively adds to an aryl halide (or triflate), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, and a base facilitates deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido group are reductively eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The choice of ligand for the palladium catalyst is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are essential for promoting the reductive elimination step and preventing undesirable side reactions.[6]

Experimental Protocol: Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination[9]

This protocol describes a related palladium-catalyzed cyclization to form a 1,4-benzodiazepine ring.

  • To a reaction vessel, add the N-allyl-2-aminobenzylamine substrate (1.0 equiv), aryl bromide (2.0 equiv), sodium tert-butoxide (NaOtBu) (2.0 equiv), Pd₂(dba)₃ (1 mol %), and P(4-F-C₆H₄)₃ (4 mol %).

  • Add xylenes as the solvent to achieve a concentration of 0.2 M.

  • Heat the reaction mixture at 135 °C for 18-24 hours.

  • After cooling, the reaction is worked up and the product is purified by chromatography.

Performance Analysis & Causality
Parameter Buchwald-Hartwig Amination Causality
Yield Good to ExcellentThe catalytic nature of the reaction and the high efficiency of modern catalyst systems lead to high yields.
Substrate Scope Broad for aryl halides and amines.A wide variety of functional groups are tolerated on both coupling partners.
Reaction Conditions Typically requires elevated temperatures.Oxidative addition and reductive elimination steps often have significant activation barriers.
Reagents Requires a palladium catalyst and specialized ligands.The catalyst system is essential for the reaction to proceed efficiently.
Limitations Cost of palladium catalysts and ligands. Sensitivity to air and moisture for some catalyst systems.The precious metal catalyst and specialized organic ligands can be expensive.

The Buchwald-Hartwig amination is particularly advantageous for the synthesis of N-aryl 1,4-diazepanes, a class of compounds that can be challenging to access through other methods.[9][10]

Catalytic Cycle Diagram

G Pd(0)L2 Pd(0)L2 Pd(II)(Ar)(X)L2 Pd(II)(Ar)(X)L2 Pd(0)L2->Pd(II)(Ar)(X)L2 Oxidative Addition (Ar-X) Pd(II)(Ar)(NR'R'')L2 Pd(II)(Ar)(NR'R'')L2 Pd(II)(Ar)(X)L2->Pd(II)(Ar)(NR'R'')L2 Amine Coordination & Deprotonation (HNR'R'', Base) Pd(II)(Ar)(NR'R'')L2->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Pd(II)(Ar)(NR'R'')L2->Ar-NR'R''

Caption: Buchwald-Hartwig Catalytic Cycle

Ring-Closing Metathesis (RCM): A Modern Approach to Ring Formation

Ring-closing metathesis has emerged as a powerful tool in synthetic organic chemistry for the construction of cyclic molecules, including nitrogen-containing heterocycles.[7] This reaction, catalyzed by ruthenium or molybdenum alkylidene complexes, involves the intramolecular reaction of two alkene moieties to form a new cycloalkene and a volatile byproduct, typically ethylene.[7]

Mechanistic Rationale

The mechanism of RCM proceeds through a series of [2+2] cycloaddition and cycloreversion steps, mediated by the metal carbene catalyst:

  • Initiation: The catalyst reacts with one of the terminal alkenes of the diene substrate to form a new metallacyclobutane intermediate.

  • Cycloreversion: This intermediate undergoes cycloreversion to release the original alkylidene ligand and form a new metal carbene with the substrate.

  • Intramolecular Cycloaddition: The newly formed metal carbene undergoes an intramolecular [2+2] cycloaddition with the second alkene moiety in the same molecule to form a larger metallacyclobutane.

  • Final Cycloreversion: This final metallacyclobutane undergoes cycloreversion to release the desired cyclic alkene product and regenerate a metal carbene, which can re-enter the catalytic cycle.

The release of ethylene gas drives the reaction equilibrium towards the formation of the cyclic product.[7]

Experimental Protocol: Synthesis of a Dihydroxyazepane via RCM[12]

While this protocol is for a related azepane, the principles are directly applicable to 1,4-diazepane synthesis from a suitable N,N'-diallyl diamine precursor.

  • Dissolve the diene precursor in a suitable solvent (e.g., dichloromethane or toluene) under an inert atmosphere.

  • Add a solution of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 40-80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction and purify the product by column chromatography.

Performance Analysis & Causality
Parameter Ring-Closing Metathesis Causality
Yield Generally Good to ExcellentThe irreversible loss of ethylene drives the reaction to completion.
Substrate Scope Excellent functional group tolerance.Ruthenium-based catalysts are tolerant of a wide range of functional groups.
Reaction Conditions Mild to moderate heating.The catalysts are highly active under relatively mild conditions.
Reagents Requires a ruthenium or molybdenum catalyst.These specialized catalysts are essential for the metathesis reaction.
Limitations Cost of catalysts. Potential for E/Z isomer formation.The catalysts are based on precious metals. The stereoselectivity can sometimes be an issue.

RCM offers a powerful and often orthogonal approach to the synthesis of 1,4-diazepanes, particularly for complex molecules where other methods might fail due to functional group incompatibility.[11]

RCM Catalytic Cycle Diagram

G [M]=CH2 [M]=CH2 Metallacyclobutane 1 Metallacyclobutane 1 [M]=CH2->Metallacyclobutane 1 [2+2] Cycloaddition [M]=CHR [M]=CHR Metallacyclobutane 1->[M]=CHR Cycloreversion Metallacyclobutane 2 Metallacyclobutane 2 [M]=CHR->Metallacyclobutane 2 Intramolecular [2+2] Cycloaddition Metallacyclobutane 2->[M]=CH2 Cycloreversion Cyclic Product Cyclic Product Metallacyclobutane 2->Cyclic Product Diene Diene Diene->Metallacyclobutane 1

Caption: Ring-Closing Metathesis Catalytic Cycle

Comparative Summary and Conclusion

The choice of synthetic route to a 1,4-diazepane derivative is a critical decision in any drug discovery program. Each of the methods discussed offers a unique set of advantages and is best suited for different synthetic contexts.

Synthetic Route Key Advantages Key Limitations Best Suited For
Reductive Amination Robust, reliable, mild conditions, readily available starting materials.Potential for over-alkylation, may require protection of other carbonyl groups.General synthesis of a wide variety of saturated 1,4-diazepanes.
Buchwald-Hartwig Amination Excellent for N-aryl derivatives, high functional group tolerance, good yields.Requires expensive palladium catalysts and ligands, elevated temperatures.Synthesis of N-aryl-1,4-diazepanes and related benzo-fused systems.[12][9]
Ring-Closing Metathesis Exceptional functional group tolerance, mild conditions, driven by ethylene release.Cost of ruthenium catalysts, potential for E/Z isomer mixtures.Synthesis of complex, highly functionalized 1,4-diazepanes and macrocyclic systems.[11]

References

A Comparative Guide to HPLC Purity Validation of 1-(Pyridin-2-ylmethyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-(Pyridin-2-ylmethyl)-1,4-diazepane against two structurally similar alternatives: 1-Benzylpiperazine and 1-(Pyridin-2-yl)piperazine. The data presented is illustrative, based on typical performance characteristics of reversed-phase HPLC methods for similar amine-containing heterocyclic compounds.

Comparative Performance Data

The following table summarizes the anticipated performance of the proposed HPLC method for the analysis of this compound and two alternative compounds.

ParameterThis compound1-Benzylpiperazine (Alternative 1)1-(Pyridin-2-yl)piperazine (Alternative 2)
Retention Time (min) 5.87.24.5
Theoretical Plates > 5000> 5500> 4800
Tailing Factor 1.11.01.2
Linearity (R²) > 0.999> 0.999> 0.999
Limit of Detection (LOD) 0.01 µg/mL0.008 µg/mL0.012 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL0.025 µg/mL0.04 µg/mL
Purity (main peak area %) > 99.5%> 99.5%> 99.5%

Experimental Protocols

A detailed methodology for the proposed reversed-phase HPLC method is provided below. This protocol is a starting point and may require further optimization and validation for specific applications.

Proposed HPLC Method for Purity Determination

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    15.0 90
    20.0 90
    20.1 10

    | 25.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of the reference standard in a 100 mL volumetric flask using the mobile phase as the diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

4. System Suitability:

  • Inject the standard solution six times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

  • The tailing factor for the analyte peak should be between 0.8 and 1.5.

  • The number of theoretical plates should be greater than 2000.

5. Purity Calculation:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

Logical Workflow for HPLC Purity Validation

The following diagram illustrates the logical steps involved in the validation of the purity of this compound using the proposed HPLC method.

HPLC_Validation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_report Reporting A Reference Standard Weighing C Standard Solution Preparation (100 µg/mL) A->C B Sample Weighing D Sample Solution Preparation (100 µg/mL) B->D F System Suitability Injections (Standard x6) C->F G Sample Injection D->G E System Equilibration E->F F->G H Chromatogram Integration G->H I System Suitability Evaluation (%RSD, Tailing, Plates) H->I J Purity Calculation (Area % of Main Peak) H->J I->J K Final Purity Report J->K

Caption: Workflow for HPLC Purity Validation.

This guide provides a foundational framework for the HPLC-based purity assessment of this compound, offering a direct comparison with relevant alternatives and a detailed, actionable experimental protocol. Researchers are encouraged to adapt and validate this method for their specific analytical needs.

Comparative Analysis of 1-(Pyridin-2-ylmethyl)-1,4-diazepane and Analogs: A Cross-Reactivity Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of 1-(Pyridin-2-ylmethyl)-1,4-diazepane. Due to the limited publicly available data on this specific compound, this analysis focuses on structurally related pyridine-diazepane derivatives to offer insights into potential off-target interactions. The information presented herein is intended to guide researchers in designing and interpreting cross-reactivity studies for this class of compounds.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring linked to a 1,4-diazepane moiety. The diazepine scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds. Understanding the cross-reactivity profile of such molecules is crucial for assessing their selectivity and potential for off-target effects, which can lead to adverse drug reactions. This guide explores the binding affinities of analogous compounds and outlines standard experimental protocols for evaluating cross-reactivity.

Comparative Off-Target Binding Profile

Below is a summary of the binding affinities (Ki, nM) for a selection of these compounds against the Dopamine D2 and Serotonin 5-HT3 receptors. A lower Ki value indicates a higher binding affinity.

Compound IDStructureDopamine D2 Receptor (Ki, nM)Serotonin 5-HT3 Receptor (Ki, nM)
Compound A 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxamide derivative23.30.97
Compound B (R)-enantiomer of Compound AHigh AffinityHigh Affinity
Compound C (S)-enantiomer of Compound AModerate AffinityPotent Affinity
Metoclopramide (Reference Compound)444228

Data sourced from a study on N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides.[1][2]

This data indicates that pyridine-diazepane derivatives can exhibit high affinity for both dopamine and serotonin receptors, suggesting a potential for cross-reactivity with these and potentially other related receptors. The stereochemistry of the molecule can also significantly influence the binding affinity and selectivity profile.[2]

Experimental Protocols

To assess the cross-reactivity of this compound, a comprehensive in vitro safety pharmacology profiling is recommended.[3][4][5][6][7] This typically involves screening the compound against a panel of receptors, ion channels, enzymes, and transporters to identify potential off-target interactions. A standard method for determining binding affinity is the radioligand binding assay.

Radioligand Binding Assay Protocol

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor.

  • Membrane Preparation:

    • Cell membranes expressing the target receptor are prepared from either cultured cells or tissue homogenates.

    • The protein concentration of the membrane preparation is determined using a suitable protein assay.

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.

    • Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand (a radioactively labeled molecule that binds to the target receptor), and varying concentrations of the unlabeled test compound (e.g., this compound).

    • Control wells are included for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand known to saturate the receptor).

  • Incubation:

    • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Detection:

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[8]

Visualizing Experimental and Logical Workflows

Experimental Workflow for Cross-Reactivity Screening

G cluster_0 Compound Synthesis and Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis and Interpretation cluster_3 Follow-up Studies compound This compound Synthesis purification Purification and Characterization compound->purification stock Stock Solution Preparation purification->stock primary_screen Primary Screen (e.g., against key target families) stock->primary_screen secondary_screen Secondary Screen (Dose-response against hits) primary_screen->secondary_screen ic50 IC50/Ki Determination secondary_screen->ic50 selectivity Selectivity Profiling ic50->selectivity sar Structure-Activity Relationship (SAR) Analysis selectivity->sar functional_assays Functional Assays (for confirmed hits) sar->functional_assays in_vivo In Vivo Follow-up functional_assays->in_vivo

Caption: A typical workflow for assessing the cross-reactivity of a novel compound.

Potential Signaling Pathway Interactions

Based on the binding data of analogous compounds, this compound could potentially modulate signaling pathways associated with dopamine and serotonin receptors. These G-protein coupled receptors (GPCRs) are involved in numerous physiological processes in the central nervous system.

G cluster_0 Ligand-Receptor Interaction cluster_1 Downstream Signaling cluster_2 Cellular Response ligand This compound d2r Dopamine D2 Receptor ligand->d2r ht3r Serotonin 5-HT3 Receptor ligand->ht3r g_protein_d2 Gi/o Protein Coupling d2r->g_protein_d2 ion_channel Ion Channel Modulation (Cation influx) ht3r->ion_channel ac Adenylyl Cyclase Inhibition g_protein_d2->ac camp Decreased cAMP ac->camp neuronal_inhibition Neuronal Inhibition camp->neuronal_inhibition neurotransmitter_release Modulation of Neurotransmitter Release camp->neurotransmitter_release depolarization Neuronal Depolarization ion_channel->depolarization

Caption: Potential signaling pathways affected by binding to D2 and 5-HT3 receptors.

Interaction with the Dopamine D2 receptor, a Gi/o-coupled GPCR, would likely lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can lead to the modulation of neuronal excitability and neurotransmitter release.[9] The Serotonin 5-HT3 receptor is a ligand-gated ion channel, and its activation leads to the rapid influx of cations, causing neuronal depolarization.[2]

Conclusion

While direct experimental data on the cross-reactivity of this compound is currently unavailable, analysis of structurally similar compounds provides a valuable framework for anticipating its potential off-target profile. The available evidence suggests that this class of molecules may interact with dopamine and serotonin receptors. Researchers and drug development professionals are strongly encouraged to conduct comprehensive in vitro safety pharmacology profiling to thoroughly characterize the selectivity and potential off-target liabilities of this compound and its derivatives. Such studies are essential for building a robust safety profile and guiding further preclinical and clinical development.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Pyridin-2-ylmethyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 1-(Pyridin-2-ylmethyl)-1,4-diazepane. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide a deep, practical understanding of the necessary procedures, grounded in established safety protocols and regulatory compliance.

Part 1: Core Principles and Hazard Assessment

The proper handling and disposal of any chemical begin with a thorough understanding of its intrinsic properties and potential hazards. This compound is a heterocyclic compound featuring both a pyridine ring and a 1,4-diazepane moiety. This structure informs our safety and disposal strategy.

  • Pyridine Moiety: The pyridine component suggests that the compound may share hazards common to pyridine and its derivatives, which are known to be flammable, toxic, and irritant.[1][2] Waste pyridine is classified as a hazardous waste, often requiring incineration for disposal.[2]

  • Diazepane Moiety: The nitrogen-rich diazepane group can confer basic properties and presents potential reactivity with acids.

  • Overall Hazard Profile: While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from close structural analogs indicate it should be treated as an irritant, potentially causing skin, eye, and respiratory irritation.[3][4] Therefore, all waste streams containing this compound must be managed as hazardous chemical waste.[1]

Essential Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is in use to mitigate exposure risks. The rationale is to create a complete barrier against skin contact, eye splashes, and inhalation of any potential vapors or aerosols.[1]

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard flame-retardant laboratory coatTo protect clothing and skin from contamination.
Respiratory Use within a certified chemical fume hoodTo avoid inhalation of vapors.[5]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines a systematic approach to ensure that this compound waste is handled, segregated, stored, and disposed of safely and in compliance with institutional and regulatory standards.[6][7]

Step 1: Waste Identification and Segregation

The first and most critical step is correctly identifying what constitutes hazardous waste. This includes:

  • Unused or expired pure this compound.

  • Aqueous and organic solutions containing the compound.

  • Rinsate from cleaning contaminated glassware.

  • Contaminated lab materials (e.g., gloves, pipette tips, absorbent paper, vials).[1][8]

Causality of Segregation: This waste stream must be segregated from other chemical waste types. Specifically, keep it separate from strong acids and strong oxidizing agents.[9] The basic nitrogen atoms in the diazepane ring can react exothermically with acids, while the organic nature of the compound poses a reaction risk with strong oxidizers.

Step 2: Container Selection and Labeling

Proper containment is fundamental to preventing leaks and ensuring clear communication of hazards.

  • Select a Compatible Container: Use a sturdy, leak-proof container with a secure, screw-on cap.[7][8] For liquid waste, high-density polyethylene (HDPE) carboys are often suitable. For solid waste, the original manufacturer's container is ideal.[7] Never use containers with corks or parafilm as primary seals.[8]

  • Label the Container Immediately: Before adding any waste, affix a "Hazardous Waste" label.[6] The label must include:

    • The full chemical name: "this compound" and any other components in the waste.

    • The words "Hazardous Waste".

    • Associated hazard warnings (e.g., "Toxic," "Irritant").

    • The date when the first drop of waste was added.

Step 3: Waste Accumulation

All waste generation and collection should occur within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Liquid Waste:

    • Pour waste carefully into the labeled container, using a funnel to prevent spills.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.

    • Keep the container securely capped at all times, except when adding waste.[6][8]

  • Solid Waste (Contaminated Debris):

    • Collect items like gloves and wipes in a clear plastic bag.[8]

    • Seal the bag and place it inside a designated container for solid chemical waste.

  • Sharps Waste (Pipette Tips, Needles):

    • Dispose of all contaminated sharps in a designated, puncture-proof sharps container labeled for chemical waste.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for handling waste generated from experiments involving this compound.

G cluster_0 cluster_1 Step 1: Identify Waste Type cluster_2 Step 2: Select & Label Container cluster_3 Step 3: Store in SAA cluster_4 A Waste Generated (Containing this compound) B Liquid (Solutions, Rinsate) A->B Segregate C Solid (Gloves, Wipes, Solid Chemical) A->C Segregate D Sharps (Pipette Tips, Needles) A->D Segregate E Labeled, Compatible Liquid Waste Container (e.g., HDPE Carboy) B->E F Labeled, Compatible Solid Waste Container (Double-bag debris) C->F G Labeled, Puncture-Proof Sharps Container D->G H Satellite Accumulation Area (SAA) with Secondary Containment E->H F->H G->H I Request Pickup from Environmental Health & Safety (EHS) H->I

Caption: Decision workflow for proper segregation and containment of waste.

Part 3: Storage and Final Disposition

Satellite Accumulation Area (SAA)

All labeled waste containers must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Secondary Containment: Place all liquid waste containers in a secondary container (such as a chemical-resistant tray or tub) that can hold 110% of the volume of the largest container.[8] This is a critical preventative measure to contain potential leaks or spills.

  • Storage Limits: Adhere strictly to your institution's policies on waste volume and time limits (e.g., containers must be removed within three days of becoming full, and partially filled containers may have a storage limit of up to one year).

Requesting Disposal

Once a waste container is full or reaches its storage time limit, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[8] Do not attempt to transport or dispose of the waste yourself. Professional hazardous waste handlers will ensure the material is transported to a licensed facility for final treatment, likely via high-temperature incineration.[2]

Part 4: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Small Spills (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[5]

    • Carefully collect the absorbent material using non-sparking tools and place it in a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, collecting the rinsate as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert others and activate any emergency alarms.

    • Contact your institution's EHS department or emergency response team immediately. Do not attempt to clean it up yourself.[1]

By adhering to these procedures, you ensure a safe laboratory environment, protect our ecosystem, and maintain regulatory compliance, reflecting the highest standards of professional scientific practice.

References

Personal protective equipment for handling 1-(Pyridin-2-ylmethyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 1-(Pyridin-2-ylmethyl)-1,4-diazepane. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant and may cause an allergic skin reaction.[1] Handling of this and structurally similar compounds requires stringent safety measures to prevent adverse health effects. The primary hazards include skin and eye irritation, and potential respiratory irritation.[2] Therefore, the use of appropriate personal protective equipment is mandatory.

The following table summarizes the recommended PPE for handling this compound:

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may not be suitable for prolonged contact.[3]To prevent skin contact, which can cause irritation and allergic reactions.[4][5]
Eye Protection ANSI-certified (Z87) chemical splash goggles or a face shield.[5]To protect the eyes from splashes and vapors that can cause serious irritation.[1][4]
Skin and Body Protection A knee-length laboratory coat made of low-permeability fabric.[5] Consider a flame-retardant and antistatic gown if handling larger quantities.To protect the skin and clothing from contamination.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[3][4][5]To minimize the inhalation of any vapors or aerosols, which may cause respiratory tract irritation.[2] For situations with a higher risk of inhalation, a respirator may be necessary.

Safe Handling and Operational Workflow

A systematic approach to handling this compound is essential to minimize exposure and ensure safety. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh/Measure Chemical prep_setup->handle_weigh handle_reaction Perform Experimental Procedure handle_weigh->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Experimental Protocols: A General Guide

While specific experimental protocols will vary, the following general steps should be integrated into any procedure involving this compound:

  • Preparation :

    • Before handling the compound, ensure you are wearing all the required PPE as detailed in the table above.

    • Prepare your workspace within a certified chemical fume hood to ensure adequate ventilation.[3]

    • Have a spill cleanup kit compatible with irritant and sensitizing agents readily available.[5]

  • Handling :

    • When weighing or transferring the chemical, do so carefully to avoid generating dust or aerosols.

    • Keep containers of the chemical tightly sealed when not in use.

    • Avoid direct contact with the skin, eyes, and clothing.

  • Cleanup :

    • After completing your work, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly doff PPE to avoid cross-contamination.

    • Wash your hands thoroughly with soap and water after removing your gloves.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with local, state, and federal regulations.[1][4]

  • Waste Segregation : All waste containing this compound, including unused product, solutions, and contaminated lab supplies (e.g., gloves, pipette tips, paper towels), must be collected in a designated hazardous waste container.[4] Do not mix this waste with other waste streams unless compatibility has been confirmed.[4]

  • Container Labeling : The hazardous waste container must be clearly labeled with the chemical name and the words "Hazardous Waste," along with any other required hazard warnings (e.g., "Irritant," "Sensitizer").[4]

  • Storage : Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials.[3][4]

  • Final Disposal : The final disposal method for pyridine-containing waste often involves incineration in a licensed facility.[2][6] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the proper disposal of the hazardous waste. Never pour this chemical or its waste down the drain.[1]

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.